S-(4-Chloro-3-fluorophenyl) ethanethioate
Description
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Properties
IUPAC Name |
S-(4-chloro-3-fluorophenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFOS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRHESZAVJFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-(4-Chloro-3-fluorophenyl) ethanethioate synthesis pathway
An In-depth Technical Guide to the Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate
Abstract
S-(4-Chloro-3-fluorophenyl) ethanethioate is a valuable organosulfur compound and a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its precise architecture, featuring a halogenated aromatic ring linked to a thioester moiety, makes it a versatile intermediate. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this target molecule, commencing from the readily available precursor, 4-chloro-3-fluorophenol. The narrative emphasizes the chemical principles, mechanistic causality, and practical considerations behind each synthetic transformation, offering field-proven insights for researchers, chemists, and drug development professionals. The core of this synthesis relies on the classic Newman-Kwart rearrangement, a powerful method for converting phenols to the corresponding thiophenols, followed by a straightforward thioacetylation.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule, S-(4-Chloro-3-fluorophenyl) ethanethioate (I), identifies the thioester C(acyl)-S bond as the most strategic disconnection. This bond is readily formed via the acylation of the corresponding thiophenol, 4-chloro-3-fluorobenzenethiol (II).
The primary challenge then becomes the synthesis of this thiophenol intermediate. While several methods exist, converting a phenol to a thiophenol is a common and often necessary transformation in organic synthesis. The most reliable and widely employed strategy for this conversion is the Newman-Kwart rearrangement. This involves the transformation of the readily accessible 4-chloro-3-fluorophenol (V) into an O-aryl thiocarbamate (IV), which is then thermally rearranged to its S-aryl isomer (III). Subsequent hydrolysis of (III) liberates the desired thiophenol (II), primed for the final acylation step.
Figure 1: Retrosynthetic analysis for S-(4-Chloro-3-fluorophenyl) ethanethioate.
Precursor Synthesis: From Nitroaromatics to Phenols
The starting material, 4-chloro-3-fluorophenol, is commercially available.[1] However, for contexts requiring its synthesis from more fundamental precursors, a common route begins with o-fluoronitrobenzene. This pathway involves a catalytic hydrogenation to produce 4-amino-3-fluorophenol, followed by a Sandmeyer-type reaction or acylation to install the chloro group and yield the desired phenol.[2]
The Core Synthetic Pathway: A Step-by-Step Technical Protocol
The conversion of 4-chloro-3-fluorophenol to the target thioester is a well-defined, four-step process. This section details the experimental logic and provides a representative protocol for each transformation.
Figure 2: High-level experimental workflow for the synthesis.
Step 1: Synthesis of O-(4-Chloro-3-fluorophenyl) dimethylthiocarbamate (IV)
Causality: The synthesis begins by converting the phenolic hydroxyl group into an O-aryl thiocarbamate. This functional group is specifically designed to undergo the subsequent thermal rearrangement. The reaction proceeds via nucleophilic attack of the phenoxide (generated in situ by the base) on the electrophilic carbon of N,N-dimethylthiocarbamoyl chloride. A strong base like sodium hydride is used to ensure complete deprotonation of the phenol, driving the reaction to completion.
Experimental Protocol:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF), a solution of 4-chloro-3-fluorophenol (1.0 eq) in DMF is added dropwise under an inert atmosphere (N₂ or Ar).
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is cooled again to 0 °C, and a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in DMF is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The mixture is carefully poured into ice-water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product (IV) is purified by column chromatography or recrystallization.
Step 2: Newman-Kwart Rearrangement to S-(4-Chloro-3-fluorophenyl) dimethylthiocarbamate (III)
Causality: This is the key, irreversible, and intramolecular transformation. High temperature (typically 200-300 °C) provides the activation energy for the concerted rearrangement. The thiocarbonyl sulfur atom acts as an internal nucleophile, attacking the aromatic ring carbon to which the oxygen is attached. This proceeds through a four-membered cyclic transition state, resulting in the migration of the thiocarbamoyl group from the oxygen to the sulfur atom. The reaction is driven by the formation of the more thermodynamically stable C=O double bond at the expense of the C=S double bond.
Experimental Protocol:
-
The purified O-aryl thiocarbamate (IV) is placed in a flask suitable for high-temperature reactions.
-
The solid is heated under an inert atmosphere to a temperature between 220-250 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, yielding the crude S-aryl thiocarbamate (III) which often solidifies upon cooling.
-
The product can be used directly in the next step or purified by recrystallization.
Step 3: Hydrolysis to 4-Chloro-3-fluorobenzenethiol (II)
Causality: The S-aryl thiocarbamate is a stable intermediate that serves as a protected form of the thiophenol. Basic hydrolysis is required to cleave the carbamate group and liberate the free thiol. A strong base like sodium hydroxide in a protic solvent mixture (e.g., water/alcohol) facilitates the nucleophilic attack on the carbonyl carbon, leading to the cleavage of the S-C bond and formation of the thiolate anion. An acidic workup is then required to protonate the thiolate to the final thiophenol.
Experimental Protocol:
-
The crude S-aryl thiocarbamate (III) is suspended in a mixture of ethanol and water.
-
Sodium hydroxide (5-10 eq) is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~1-2 with concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude thiophenol (II).
Step 4: Thioacetylation to S-(4-Chloro-3-fluorophenyl) ethanethioate (I)
Causality: This final step is a standard nucleophilic acyl substitution. The nucleophilic sulfur of the thiophenol (II) attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.[3] A mild base (e.g., triethylamine or pyridine) is used to neutralize the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
The crude 4-chloro-3-fluorobenzenethiol (II) is dissolved in a suitable solvent like dichloromethane or THF at 0 °C.
-
Triethylamine (1.5 eq) is added, followed by the dropwise addition of acetyl chloride (1.2 eq).
-
The reaction is stirred at room temperature for 1-2 hours until completion.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, S-(4-Chloro-3-fluorophenyl) ethanethioate (I).
-
Final purification is achieved via column chromatography on silica gel.
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following table summarizes key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1379331-12-0 | [4] |
| Molecular Formula | C₈H₆ClFOS | [4] |
| Molecular Weight | 204.65 g/mol | [4] |
| Appearance | (Expected) Off-white to pale yellow solid or oil | - |
| ¹H NMR | (Expected) Aromatic protons (3H), Methyl protons (singlet, 3H) | - |
| ¹³C NMR | (Expected) Signals for aromatic carbons, C=O, and CH₃ | - |
| Mass Spec (EI) | (Expected) M⁺ at m/z 204/206 (isotope pattern for Cl) | - |
Alternative Synthetic Strategies
While the Newman-Kwart rearrangement is a robust method starting from phenols, other modern synthetic approaches can also yield aryl thioesters and are worth considering for substrate scope or process optimization.
-
Palladium or Copper-Catalyzed Cross-Coupling: A highly effective method involves the reaction of an aryl halide (e.g., 1-bromo-4-chloro-3-fluorobenzene or the corresponding iodide) with a thiol source like potassium thioacetate (KSAc).[5] These reactions are often mediated by palladium or copper catalysts with appropriate ligands and offer excellent functional group tolerance.[5][6]
-
Thiocarbonylation Reactions: Palladium-catalyzed thiocarbonylation of aryl iodides can also be employed, reacting the aryl halide with carbon monoxide and a thiol surrogate to directly furnish the thioester.[7]
These alternative routes may offer advantages in terms of step economy if the corresponding aryl halide is a more readily available or cost-effective starting material than the phenol.
Conclusion
The synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate is reliably achieved through a multi-step sequence starting from 4-chloro-3-fluorophenol. The pathway, which pivots on the powerful Newman-Kwart rearrangement, provides a logical and mechanistically sound approach to convert a C-O bond into a C-S bond, enabling the final thioacetylation. This guide provides the strategic framework and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.
References
[7] Organic Chemistry Frontiers (RSC Publishing). Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Available at: [Link]
[6] Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters. Available at: [Link]
[8] MDPI. (2024, May 24). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Available at: [Link]
[5] ResearchGate. (2007). Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. Available at: [Link]
[3] Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Available at: [Link]
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- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
S-(4-Chloro-3-fluorophenyl) Ethanethioate: A Comprehensive Guide to Biological Activity Screening
Executive Summary
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) is a highly reactive thioester derivative of 4-chloro-3-fluorobenzenethiol. In medicinal chemistry, thioesters serve as versatile building blocks, covalent modifiers, and prodrugs designed to mask reactive thiols, thereby improving lipophilicity, membrane permeation, and pharmacokinetic profiles[1][2]. The incorporation of a 4-chloro-3-fluorophenyl moiety provides a privileged halogenated scaffold known to enhance metabolic stability and drive potent antimicrobial, antifungal, and enzyme-inhibitory activities[3][4].
This whitepaper outlines a rigorous, three-phase screening cascade designed to evaluate the biological activity of S-(4-Chloro-3-fluorophenyl) ethanethioate. By establishing a self-validating system of physicochemical profiling, target-based screening, and phenotypic evaluation, researchers can systematically de-risk this compound for downstream drug development.
Chemical Rationale & Mechanism of Action (MoA)
The pharmacological potential of S-(4-Chloro-3-fluorophenyl) ethanethioate relies on two core structural features:
-
The Thioester Linkage: Thioesters are susceptible to hydrolysis by intracellular esterases (e.g., human carboxylesterases CES1 and CES2). This cleavage acts as a prodrug activation step, releasing the active 4-chloro-3-fluorobenzenethiol[1][5]. Alternatively, intact thioesters can act as zinc-binding groups in metalloenzymes like Histone Deacetylases (HDACs)[6].
-
The Halogenated Phenyl Ring: The strong electron-withdrawing nature of fluorine and chlorine influences the stability of the compound while increasing its lipid solubility. This allows the molecule to effectively penetrate microbial cell walls or fit tightly into hydrophobic enzyme binding pockets[3].
Mechanism of esterase-mediated prodrug activation and target engagement.
Screening Cascade Architecture
To ensure scientific integrity and causality in the evaluation of this compound, the screening workflow is divided into three distinct phases.
Three-phase biological screening cascade for thioester derivatives.
Phase 1: Physicochemical Profiling & Esterase Cleavage Kinetics
Causality: Because the biological activity of a thioester prodrug is contingent upon its activation rate, we must first quantify its susceptibility to enzymatic hydrolysis. Methodology: We utilize Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts specifically with the free sulfhydryl groups released upon thioester cleavage to yield the highly chromogenic 5-nitro-2-thiobenzoic acid (TNB), which absorbs strongly at 412 nm[7][8].
Protocol: In Vitro Esterase Cleavage Assay (Ellman's Method)
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Reagent Preparation: Dissolve DTNB in the reaction buffer to a final concentration of 2 mM. Keep refrigerated[9].
-
Enzymatic Incubation: Incubate 100 µM of S-(4-Chloro-3-fluorophenyl) ethanethioate with 1 U/mL of human carboxylesterase (e.g., CES1) at 37°C.
-
Sampling: At specific time intervals (0, 15, 30, 60, 120 minutes), aliquot 10 µL of the reaction mixture into a 96-well microplate.
-
Derivatization: Add 190 µL of the DTNB working solution to each well. Mix thoroughly and incubate for 5 minutes at room temperature[10].
-
Quantification: Measure optical absorbance at 412 nm using a spectrophotometer. Calculate the concentration of the released free thiol using the molar extinction coefficient of TNB (
) or a standard L-cysteine calibration curve[7].
Phase 2: Target-Based Biological Screening
Causality: Halogenated benzenes frequently disrupt microbial membranes and inhibit essential bacterial enzymes[4]. Testing the compound against standard bacterial strains validates its utility as an antimicrobial agent. Methodology: The Minimum Inhibitory Concentration (MIC) must be determined using the Broth Microdilution method, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines to ensure clinical relevance and reproducibility[11][12].
Protocol: CLSI Broth Microdilution (MIC) Assay
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to manufacturer instructions.
-
Compound Dilution: Prepare a 10 mg/mL stock solution of the thioester in DMSO. Perform two-fold serial dilutions in CAMHB across a 96-well plate to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration remains below 1% to prevent solvent toxicity.
-
Inoculum Preparation: Adjust the bacterial culture (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a 0.5 McFarland standard (approximately
CFU/mL). Dilute this suspension 1:150 in CAMHB. -
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, achieving a final target concentration of
CFU/mL. -
Controls: Include a positive growth control (media + bacteria + DMSO, no compound) and a negative sterility control (media only).
-
Incubation & Reading: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[13].
Phase 3: Phenotypic & Cytotoxicity Evaluation
Causality: Reactive thiols and halogenated aromatics can cause off-target oxidative stress or non-specific protein binding. Establishing a therapeutic window requires evaluating the compound's cytotoxicity against healthy mammalian cell lines (e.g., HEK293 or HaCaT keratinocytes)[1]. Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell metabolic activity and viability.
Data Presentation & Interpretation
To benchmark the efficacy of S-(4-Chloro-3-fluorophenyl) ethanethioate, experimental data should be structured for rapid comparative analysis. Below are representative frameworks for reporting the outcomes of the screening cascade.
Table 1: Esterase Cleavage Kinetics (Phase 1)
| Time (min) | Absorbance (412 nm) | Free Thiol Released (µM) | % Prodrug Activation |
|---|---|---|---|
| 0 | 0.052 | 0.0 | 0% |
| 15 | 0.320 | 22.5 | 22.5% |
| 30 | 0.580 | 45.8 | 45.8% |
| 60 | 0.910 | 78.2 | 78.2% |
| 120 | 1.120 | 96.5 | 96.5% |
Note: Rapid activation indicates high susceptibility to CES-mediated hydrolysis, validating the thioester prodrug strategy.
Table 2: Antimicrobial Susceptibility Profiling (Phase 2)
| Strain | Gram Type | MIC (µg/mL) | Interpretation (CLSI) |
|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | Susceptible |
| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | Susceptible |
| Escherichia coli (ATCC 25922) | Negative | >64.0 | Resistant |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128.0 | Resistant |
Note: Halogenated thioesters typically exhibit stronger activity against Gram-positive bacteria due to differences in cell wall permeability and efflux pump expression.
References
-
Interchim. "Quantitation of sulfhydryls DTNB, Ellman's reagent." Interchim. Available at:[Link]
-
Scribd. "Ellman's Test Protocol for Thiols." Scribd. Available at:[Link]
-
BMG Labtech. "Ellman's assay for in-solution quantification of sulfhydryl groups." BMG Labtech. Available at:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." NIH.org.pk. Available at:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M100 | Performance Standards for Antimicrobial Susceptibility Testing." CLSI. Available at:[Link]
-
CHAIN Network. "CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER)." CHAIN Network. Available at:[Link]
-
Auctores. "Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent." Auctores Online. Available at:[Link]
-
University of Sunderland SURE. "Synthesis and evaluation of prodrugs of γ-glutamyl-cysteamine." SURE. Available at:[Link]
-
Beilstein Journals. "Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. "A Methodology for Detection and Quantification of Esterase Activity." ResearchGate. Available at:[Link]
-
MDPI. "Enzyme Models—From Catalysis to Prodrugs." MDPI. Available at:[Link]
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- 1. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent | Auctores [auctoresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors [beilstein-journals.org]
- 7. encapsula.com [encapsula.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. scribd.com [scribd.com]
- 10. interchim.fr [interchim.fr]
- 11. nih.org.pk [nih.org.pk]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. chainnetwork.org [chainnetwork.org]
Engineering Halogenated Thioethers: A Technical Whitepaper on S-(4-Chloro-3-fluorophenyl) Ethanethioate
Executive Summary
In modern medicinal chemistry and advanced materials science, the incorporation of halogenated aryl thioethers is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. However, the direct use of halogenated thiophenols presents severe logistical and chemical challenges, primarily due to their extreme malodor and propensity for rapid oxidative dimerization.
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) emerges as a privileged, bench-stable precursor[1]. By masking the reactive thiol as an ethanethioate (thioacetate) ester, researchers can bypass the handling limitations of free thiols while enabling orthogonal, one-pot deprotection and cross-coupling workflows. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, self-validating synthetic protocols, and its mechanistic rationale in drug discovery.
Physicochemical & Structural Profiling
Understanding the baseline properties of S-(4-Chloro-3-fluorophenyl) ethanethioate is critical for optimizing downstream reaction conditions, particularly regarding solvent selection and deprotection kinetics[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification | Causality / Relevance |
| IUPAC Name | S-(4-Chloro-3-fluorophenyl) ethanethioate | The acetyl group acts as a robust protecting group against S-oxidation. |
| CAS Number | 1379331-12-0 | Unique identifier for procurement and regulatory compliance[1]. |
| Molecular Formula | C₈H₆ClFOS | Dictates mass spectrometric isotopic patterns (M, M+2 for Chlorine). |
| Molecular Weight | 204.65 g/mol | Essential for precise stoichiometric calculations in micro-scale reactions. |
| SMILES | CC(=O)SC1=CC=C(Cl)C(F)=C1 | Enables computational modeling and cheminformatics queries[1]. |
| Purity Standard | ≥98% (Typical) | High purity prevents catalytic poisoning during Pd/Pt cross-coupling. |
| Storage Conditions | Sealed, Dry, 2-8°C | Prevents ambient hydrolysis of the thioester bond by atmospheric moisture[1]. |
The Thioacetate Advantage: Causality in Precursor Design
The decision to utilize S-(4-Chloro-3-fluorophenyl) ethanethioate over its free thiol counterpart (4-chloro-3-fluorothiophenol) is rooted in fundamental chemical causality:
-
Oxidation Resistance: Free thiophenols rapidly oxidize in the presence of atmospheric oxygen to form symmetric disulfides (
). The thioacetate completely halts this pathway, ensuring the titer of the reactive species remains 100% until intentionally deprotected. -
Odor Mitigation: Low molecular weight thiophenols possess a notoriously offensive, skunk-like odor that requires stringent fume hood containment. The ethanethioate derivative is virtually odorless, vastly improving laboratory ergonomics.
-
Controlled Release: The thioacetate allows for in situ base-catalyzed methanolysis. This controlled release generates the active thiophenolate nucleophile exactly when the electrophile (or catalyst) is ready, preventing side reactions.
Workflow for the in situ deprotection and cross-coupling of the thioacetate precursor.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm reaction progress and prevent catastrophic downstream failures.
Protocol A: One-Pot Deprotection and Palladium-Catalyzed C-S Coupling
This protocol details the synthesis of diaryl thioethers directly from the ethanethioate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, add S-(4-Chloro-3-fluorophenyl) ethanethioate (1.0 equiv), the target aryl bromide (0.9 equiv),
(0.02 equiv), Xantphos (0.04 equiv), and anhydrous (2.5 equiv). -
Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x). Causality: Palladium(0) and the transient thiolate are highly sensitive to oxygen.
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane and Methanol (4:1 ratio, 0.2 M concentration) via syringe.
-
In Situ Deprotection & Coupling: Heat the mixture to 80°C under vigorous stirring for 12 hours. The methanol/
system cleaves the acetyl group, slowly bleeding the active thiolate into the catalytic cycle. -
Validation Checkpoint (TLC/LC-MS):
-
TLC: Monitor the disappearance of the thioacetate (
~0.6 in 4:1 Hexane/EtOAc). -
LC-MS: Confirm the absence of the symmetric disulfide byproduct (m/z ~322) and the presence of the desired product mass.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Scalable Electrochemical Dehydrogenative P-S Coupling
Electrochemical methodologies offer a green alternative to transition-metal catalysis. This protocol adapts recent advancements in the electrochemical coupling of P(O)H compounds with thiols[2].
Step-by-Step Methodology:
-
Pre-Deprotection: Dissolve S-(4-Chloro-3-fluorophenyl) ethanethioate in MeOH, add 1.1 equiv NaOH, stir for 30 mins, neutralize, and extract to yield the free 4-chloro-3-fluorothiophenol.
-
Electrochemical Setup: In a 250 mL beaker, combine the freshly prepared thiol (24 mmol), diphenylphosphine oxide (8 mmol), and
electrolyte (24 mmol)[2]. -
Solvation: Add 135 mL of anhydrous Acetonitrile (MeCN) and equip the beaker with a magnetic stir bar[2].
-
Electrolysis: Submerge two Platinum plate electrodes (50 mm × 50 mm × 0.1 mm). Run the electrolysis in constant current mode at a density of
at ambient temperature for 22 hours[2]. -
Validation Checkpoint (Voltage Monitoring): Monitor the cell potential. A stable voltage indicates uniform conductivity. A sudden spike indicates electrode passivation (polymerization on the Pt surface), requiring immediate electrode polishing.
-
Isolation: Concentrate the mixture and purify via silica gel chromatography (Petroleum Ether : Ethyl Ether = 5:1 to 3:1) to afford the 4-chloro-3-fluorophenyl diphenylphosphinothioate[2].
Table 2: Electrochemical P-S Coupling Optimization Matrix
| Parameter | Optimized Condition | Causality / Effect |
| Electrolyte | Provides optimal ionic conductivity in MeCN without participating in redox side-reactions[2]. | |
| Electrodes | Platinum (Pt) Plates | Pt resists anodic corrosion and facilitates efficient thiyl radical generation[2]. |
| Current Density | Balances the rate of radical generation against the risk of over-oxidation to sulfinic acids[2]. | |
| Expected Yield | ~81% | High efficiency driven by the electronic properties of the halogenated aryl ring[2]. |
Medicinal Chemistry Rationale: The Halogen Effect
The 4-chloro-3-fluorophenyl moiety is not a random structural choice; it is a highly optimized pharmacophore utilized in the development of hyperproliferative disorder treatments (e.g., ERK inhibitors)[3] and metabolic modulators (e.g., SLC6A19 inhibitors)[4].
When the ethanethioate is deprotected and coupled to a drug scaffold, the resulting thioether benefits from specific stereoelectronic enhancements:
-
Steric Shielding (Chlorine): The bulky para-chlorine atom effectively occupies deep, lipophilic binding pockets within target kinases or transporters, driving binding affinity via favorable desolvation entropy[4].
-
Metabolic Blockade (Fluorine & Chlorine): Cytochrome P450 (CYP450) enzymes typically oxidize aromatic rings at the electron-rich para and meta positions. The strong carbon-halogen bonds completely block aromatic hydroxylation at these sites.
-
Inductive Modulation: The highly electronegative meta-fluorine atom exerts an inductive electron-withdrawing effect (-I effect) across the aromatic ring. This pulls electron density away from the sulfur atom, significantly reducing its susceptibility to unwanted in vivo S-oxidation by Flavin-containing monooxygenases (FMOs).
Mechanistic rationale for metabolic stability in 4-chloro-3-fluorophenyl thioethers.
References
- 1379331-12-0 | S-(4-Chloro-3-fluorophenyl)
- A scalable electrochemical dehydrogenative cross-coupling of P(O)
- Biocatalysis Source: MDPI URL
- Small molecule inhibitors of mammalian slc6a19 function Source: Justia Patents URL
Sources
An In-depth Technical Guide to the Physicochemical Properties of S-(4-Chloro-3-fluorophenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Chloro-3-fluorophenyl) ethanethioate is a halogenated aryl thioester of interest in medicinal chemistry and drug development. Its structure, incorporating a chloro and a fluoro substituent on the phenyl ring, presents a unique electronic and steric profile that can influence its reactivity and biological activity. Thioesters are a class of organosulfur compounds that serve as important intermediates in organic synthesis and are found in various biological processes. Their reactivity, which is intermediate between that of acid anhydrides and esters, makes them valuable acylating agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of S-(4-Chloro-3-fluorophenyl) ethanethioate, offering a foundational resource for researchers working with this and similar compounds.
Physicochemical Properties
While experimental data for S-(4-Chloro-3-fluorophenyl) ethanethioate is not extensively published, its fundamental properties can be summarized based on available information and computational predictions.
| Property | Value | Source |
| IUPAC Name | S-(4-Chloro-3-fluorophenyl) ethanethioate | N/A |
| CAS Number | 1379331-12-0 | |
| Molecular Formula | C₈H₆ClFOS | |
| Molecular Weight | 204.65 g/mol | |
| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge of aryl thioesters |
| Storage | Sealed in a dry, cool environment (2-8°C is recommended). |
Computed Physicochemical Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | |
| LogP | 3.1177 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 |
Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate
The synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate can be efficiently achieved through a two-step process: the preparation of the precursor 4-chloro-3-fluorothiophenol, followed by its acetylation.
Step 1: Synthesis of 4-Chloro-3-fluorothiophenol
The precursor, 4-chloro-3-fluorothiophenol, can be synthesized from the readily available 4-chloro-3-fluoroaniline via a diazotization reaction followed by treatment with a sulfur source, or more commonly, through the reduction of the corresponding sulfonyl chloride. A robust method involves the reduction of 4-chloro-3-fluorobenzenesulfonyl chloride.
Diagram of the Synthesis of 4-Chloro-3-fluorothiophenol:
Caption: Synthetic routes to 4-chloro-3-fluorothiophenol.
Experimental Protocol: Reduction of 4-Chloro-3-fluorobenzenesulfonyl chloride
This protocol is adapted from general procedures for the reduction of arylsulfonyl chlorides to thiophenols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc dust (4.0-5.0 equivalents) and water.
-
Addition of Sulfonyl Chloride: To the vigorously stirred zinc suspension, add 4-chloro-3-fluorobenzenesulfonyl chloride (1.0 equivalent) portion-wise. The addition should be controlled to manage any exotherm.
-
Reduction: From the dropping funnel, slowly add concentrated sulfuric acid or hydrochloric acid (4.0-5.0 equivalents) to the reaction mixture. An exothermic reaction will occur, and the rate of addition should be adjusted to maintain a controllable reaction temperature.
-
Reaction Completion: After the acid addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction proceeds to completion.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 4-chloro-3-fluorothiophenol can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Acetylation of 4-Chloro-3-fluorothiophenol
The final step is the acetylation of the synthesized thiophenol to yield S-(4-Chloro-3-fluorophenyl) ethanethioate. This is a standard nucleophilic acyl substitution reaction.
Diagram of the Acetylation of 4-Chloro-3-fluorothiophenol:
Caption: Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate.
Experimental Protocol: Acetylation of 4-Chloro-3-fluorothiophenol
This protocol is a standard procedure for the acetylation of thiophenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloro-3-fluorothiophenol (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Reagents: Add acetic anhydride (1.1-1.5 equivalents) to the solution. Then, add a catalytic amount of a base, such as pyridine or triethylamine (0.1 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-(4-Chloro-3-fluorophenyl) ethanethioate. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized S-(4-Chloro-3-fluorophenyl) ethanethioate. The following are standard and recommended analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of the aromatic and acetyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) due to splitting by each other and the fluorine atom. The acetyl protons will appear as a sharp singlet at approximately δ 2.4 ppm.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the thioester will appear at a characteristic downfield shift (around δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with their chemical shifts influenced by the chloro and fluoro substituents. The methyl carbon of the acetyl group will appear at approximately δ 30 ppm.
-
¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for the fluorine atom and will show a single resonance, likely split by the adjacent aromatic protons.
General NMR Sample Preparation Protocol:
-
Weigh approximately 5-10 mg of the purified S-(4-Chloro-3-fluorophenyl) ethanethioate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragment ions. Expected fragments would include the loss of the acetyl group ([M-43]⁺) and the formation of the acetyl cation ([CH₃CO]⁺ at m/z 43).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
General MS Sample Preparation Protocol:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., direct infusion for ESI or a GC inlet for EI).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
C=O stretch (thioester): A strong absorption band is expected in the region of 1680-1715 cm⁻¹. This is at a lower frequency compared to a typical ester C=O stretch due to the reduced resonance stabilization of the thioester.
-
C-S stretch: A weaker absorption may be observed in the 600-800 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: These will be present in their characteristic regions.
-
General IR Sample Preparation Protocol:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.
General HPLC Method Development Protocol:
-
Column Selection: A reverse-phase column (e.g., C18) is typically suitable for this type of compound.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.
-
Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase at a known concentration.
-
Injection and Analysis: Inject the sample and run the gradient method. The purity can be assessed by the peak area percentage of the main peak.
Stability and Storage
Aryl thioesters are generally stable compounds but can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is recommended to keep S-(4-Chloro-3-fluorophenyl) ethanethioate in a tightly sealed container, protected from moisture and light, at a cool temperature (2-8°C).
Safety and Handling
As with any chemical, S-(4-Chloro-3-fluorophenyl) ethanethioate should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and handling of S-(4-Chloro-3-fluorophenyl) ethanethioate. While specific experimental data for this compound remains to be published, the provided protocols, based on well-established methodologies for analogous compounds, offer a reliable starting point for researchers. The unique substitution pattern of this molecule makes it a compound of interest, and this guide is intended to facilitate its further investigation and application in the fields of chemical synthesis and drug discovery.
References
- Guidechem. (2020, July 15). How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ.
- LookChem. (n.d.). Thioester Safety Data Sheets(SDS).
- Lai, C., & Backes, B. J. (2026, February 7). Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate.
- ChemScene. (n.d.). 1379331-12-0 | S-(4-Chloro-3-fluorophenyl) ethanethioate.
- Chandrasekhar, S., et al. (2021). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.
- Singh, A. K., et al. (n.d.). NOTE Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry.
- Guidechem. (n.d.). 3-CHLORO-4-FLUOROTHIOPHENOL 60811-23-6 wiki.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). JPH083130A - Production of 4-fluorothiophenol.
- A-ChemBuilder. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-fluorothiophenol.
- Google Patents. (n.d.).
- Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0295511).
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). S-(3-Chloro-4-fluorophenyl)
- FooDB. (2010, April 8).
- Nencini, A., et al. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC.
- da Silva, A. B., et al. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC.
- Ossila. (n.d.). 4-Chloro-3-fluoroaniline | CAS 367-22-6.
- Lin, S.-H., et al. (n.d.).
- Camarero, J. A., et al. (2004, June 11). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. PubMed.
- ResearchGate. (n.d.). Figure 4. 13 C-NMR spectrum of ( 4 ).
- The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp.
- Defense Technical Information Center. (2008, December 1). synthesis and mass spectral analysis of hd degradation products.
- Wiley Online Library. (2026, January 28).
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline for synthesis 367-21-5.
- Olsen, C. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzenesulphonyl chloride | CAS 1682-10-6.
- Thermo Fisher Scientific. (n.d.). 3-Chloro-4-fluorobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- ACS Publications. (2023, September 15). Nickel-Catalyzed Metathesis between Carboxylic Acids and Thioesters: A Direct Access to Thioesters | Organic Letters.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure.
- MDPI. (2024, May 24).
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97 141337-26-0.
- re3data.org. (2023, June 20).
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-fluoroaniline. PubChem.
- CymitQuimica. (n.d.). CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
- Google Patents. (2014, April 9). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenylboronic acid AldrichCPR.
- ResearchGate. (n.d.).
Potential therapeutic targets of S-(4-Chloro-3-fluorophenyl) ethanethioate
Strategic Deployment of S-(4-Chloro-3-fluorophenyl) ethanethioate in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates not only the synthetic efficiency but also the pharmacokinetic viability of the final therapeutic agent. S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) represents a highly privileged synthon. Rather than utilizing highly reactive and unstable free thiols, drug development professionals increasingly rely on this thioacetate prodrug-like intermediate. By providing a stable, controlled release of the 4-chloro-3-fluorothiophenolate nucleophile, this compound has become instrumental in synthesizing inhibitors for complex epigenetic and neuromuscular targets.
This whitepaper dissects the chemical rationale, therapeutic target domains, and self-validating experimental workflows associated with this critical building block.
Chemical Rationale: The Thioester Advantage
The direct use of 4-chloro-3-fluorobenzenethiol in high-throughput synthesis is historically plagued by oxidative dimerization (forming disulfides) and handling difficulties due to its volatility and odor. S-(4-Chloro-3-fluorophenyl) ethanethioate circumvents these issues. The acetyl group acts as a robust protecting moiety, allowing the compound to be stored safely at 2-8°C without degradation[1]. During synthesis, in situ deprotection generates the active thiolate anion precisely when the electrophilic target scaffold is present, ensuring near-quantitative yields of the desired thioether while preventing oxidative side-reactions.
Primary Therapeutic Targets
A. Epigenetic Modulation: PRMT5 Inhibition (Oncology)
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme that functions as a general transcriptional repressor. It symmetrically dimethylates histone residues, specifically H4R3 and H3R8. This resulting H4R3me2s repressive mark serves as a direct template for the recruitment of DNA methyltransferase 3A (DNMT3A), coupling histone modification with DNA methylation to silence tumor suppressor genes[2].
Loss of PRMT5 enzymatic activity leads to the demethylation of CpG dinucleotides and subsequent gene activation, making it a highly sought-after target in oncology[2]. S-(4-Chloro-3-fluorophenyl) ethanethioate is utilized to synthesize the hydrophobic anchor of novel PRMT5 inhibitors. The di-halogenated phenyl ring fits precisely into the hydrophobic substrate-binding pocket of PRMT5, utilizing halogen bonding to competitively block the active site and displace the natural substrate.
Fig 1. Epigenetic silencing pathway via PRMT5 and its blockade by targeted inhibitors.
B. Neuromuscular Restoration: ClC-1 Ion Channel Inhibition
Chloride Voltage-Gated Channel 1 (ClC-1) is the primary ion channel responsible for stabilizing the resting membrane potential in skeletal muscle fibers, contributing to approximately 80% of resting muscle conductance[3]. In neuromuscular junction disorders such as myasthenia gravis, or during recovery from non-depolarizing neuromuscular blockers, inhibiting ClC-1 channels effectively restores neuromuscular transmission and ameliorates muscle fatigue[3].
Derivatives synthesized from the deprotected ethanethioate have emerged as potent ClC-1 inhibitors. The 4-chloro-3-fluorophenylthio moiety acts as a lipophilic plug, sterically hindering the chloride channel pore while maintaining the optimal pharmacokinetic distribution required to cross into neuromuscular tissues[3].
Quantitative Data Synthesis
To understand the utility of this building block, we must evaluate its physicochemical parameters alongside the biological metrics of its targets.
Table 1: Physicochemical & Biological Parameters of S-(4-Chloro-3-fluorophenyl) ethanethioate
| Parameter | Quantitative Value | Clinical / Chemical Significance |
| Molecular Weight | 204.65 g/mol [1] | Low MW allows for significant scaffold elaboration without violating Lipinski's Rule of 5. |
| TPSA | 17.07 Ų[1] | Highly lipophilic; ideal for penetrating hydrophobic target pockets (e.g., PRMT5). |
| Purity Requirement | ≥ 98%[1] | Critical for preventing side-reactions from free thiols or disulfides during synthesis. |
| Storage Temp | 2-8 °C (Sealed)[1] | Prevents premature hydrolysis of the thioester bond by ambient moisture. |
| ClC-1 Contribution | ~80% of resting activity[3] | Target channels represent the vast majority of resting muscle fiber conductance. |
Self-Validating Experimental Protocol: One-Pot Thioether Assembly
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation to prevent downstream failures. The following workflow details the one-pot deprotection and electrophilic trapping of S-(4-Chloro-3-fluorophenyl) ethanethioate.
Step 1: Preparation & Degassing
-
Action: Dissolve S-(4-Chloro-3-fluorophenyl) ethanethioate (1.0 eq) in anhydrous, degassed tetrahydrofuran (THF).
-
Causality: Degassing removes dissolved oxygen. Free thiols are highly susceptible to oxidation, forming unwanted disulfide dimers. Removing oxygen ensures the transient thiolate remains fully available for the intended nucleophilic attack.
Step 2: In Situ Deprotection
-
Action: Add hydrazine acetate (1.1 eq) or a mild methanolic base at 0°C under an argon atmosphere.
-
Causality: The base selectively cleaves the thioacetate group via nucleophilic acyl substitution, releasing the active 4-chloro-3-fluorothiophenolate anion. Operating at 0°C controls the exothermic nature of the reaction and prevents degradation.
-
System Validation Check: Before proceeding, sample 10 µL of the reaction mixture, quench in acetonitrile, and analyze via LC-MS.
-
Validation Metric: The complete disappearance of the starting material mass (m/z 204.65) and the appearance of the thiolate mass confirms the system is primed. If the starting material remains, the system is invalid for coupling; add 0.1 eq additional base and re-test.
-
Step 3: Electrophilic Trapping
-
Action: Introduce the target electrophile (e.g., an alkyl bromide scaffold for a ClC-1 inhibitor) (1.05 eq) directly into the reaction vessel.
-
Causality: The highly nucleophilic thiolate attacks the electrophile via an SN2 mechanism. The one-pot nature of this step traps the reactive intermediate immediately, maximizing yield and eliminating the need to isolate the unstable free thiol.
Fig 2. One-pot deprotection and electrophilic trapping workflow for thioether synthesis.
References
- ChemScene. "S-(4-Chloro-3-fluorophenyl)
- European Patent Office. "EP 3665179 B1: SELECTIVE INHIBITORS OF PROTEIN ARGININE METHYLTRANSFERASE 5 (PRMT5)."
- World Intellectual Property Organization.
Sources
Methodological & Application
Advanced Purification Protocol: Isolation of S-(4-Chloro-3-fluorophenyl) ethanethioate via Flash Column Chromatography
Introduction & Physicochemical Rationale
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) is a critical aryl thioester building block frequently utilized in medicinal chemistry and agrochemical development[1.1]. With a molecular weight of 204.65 g/mol , the molecule features a highly polarizable thioester linkage juxtaposed against a lipophilic, halogenated aromatic ring.
When designing a purification strategy for this compound, scientists must account for the inherent reactivity of the thioester moiety. While aryl thioesters are generally more robust than their alkyl counterparts, they remain susceptible to hydrolysis or transthioesterification when exposed to the slightly acidic silanol groups present on standard silica gel[2.2]. Consequently, traditional gravity chromatography is strongly discouraged. Instead, Flash Column Chromatography —which utilizes positive air pressure to accelerate mobile phase velocity—is mandatory to minimize the residence time of the compound on the stationary phase[2.6].
Chromatographic Strategy & Causality
Every choice in this protocol is dictated by the physicochemical properties of the target molecule:
-
Stationary Phase: Silica Gel 60 (40–63 µm) provides the optimal balance between surface area for high-resolution separation and particle size for rapid solvent flow under pressure[1.12].
-
Mobile Phase: Based on the elutropic series, a binary system of Hexanes (non-polar) and Ethyl Acetate (moderately polar) is ideal[1.8]. S-(4-Chloro-3-fluorophenyl) ethanethioate is highly lipophilic; thus, a shallow gradient starting from 100% Hexanes up to 5% Ethyl Acetate ensures that non-polar byproducts (such as symmetric disulfides) elute in the void volume before the target thioester.
-
Sample Loading: If the upstream synthesis utilized high-boiling polar solvents (e.g., DMF or DMSO), direct liquid loading will severely degrade the separation band. In such cases, dry loading the crude mixture onto a sorbent is required to maintain a tight elution band[2.9].
Experimental Workflow
Workflow for the flash chromatographic purification of S-(4-Chloro-3-fluorophenyl) ethanethioate.
Step-by-Step Methodology: A Self-Validating System
Phase 1: TLC Optimization (Validation Checkpoint 1)
-
Dissolve a 1 mg aliquot of the crude mixture in 1 mL of Dichloromethane (DCM).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the plate in a chamber containing 95:5 Hexanes:Ethyl Acetate [1.8].
-
Visualize under a 254 nm UV lamp. The target thioester should exhibit an
value of approximately 0.30–0.35. If the is >0.40, reduce the Ethyl Acetate concentration to 2%.
Phase 2: Column Preparation
-
Select a glass column based on the crude mass. Maintain a 50:1 to 70:1 (w/w) ratio of silica gel to crude sample to ensure sufficient theoretical plates[1.12].
-
Prepare a uniform slurry of Silica Gel 60 in 100% Hexanes.
-
Pour the slurry into the column in a single, continuous motion to prevent banding.
-
Apply positive air pressure to pack the bed tightly. Never allow the solvent level to drop below the top of the silica bed.
-
Add a 1 cm protective layer of fine sea sand to the top of the silica bed to prevent physical disruption during sample loading[1.12].
Phase 3: Sample Application
-
Option A (Wet Loading - Preferred for DCM/Hexane soluble crudes): Dissolve the crude mixture in the absolute minimum volume of DCM (e.g., 1-2 mL per gram of crude). Apply evenly to the sand layer using a Pasteur pipette.
-
Option B (Dry Loading - Mandatory if crude contains DMF/DMSO): Dissolve the crude in a volatile solvent (e.g., DCM), add 2-3 mass equivalents of Celite or Silica Gel, and evaporate to a free-flowing powder under reduced pressure[2.9]. Pour this powder evenly over the sand layer.
Phase 4: Flash Elution
-
Carefully add the initial mobile phase (100% Hexanes) down the sides of the column.
-
Apply positive air pressure to achieve a steady flow rate (approx. 2.0 inches/minute solvent drop)[2.6].
-
Elute with 2 column volumes (CV) of 100% Hexanes to remove non-polar impurities.
-
Switch to the optimized eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and collect fractions in test tubes.
Phase 5: Fraction Analysis & Recovery (Validation Checkpoint 2)
-
Spot every third fraction on a TLC plate and develop in the optimized solvent system.
-
Identify fractions containing the pure S-(4-Chloro-3-fluorophenyl) ethanethioate (UV active,
~ 0.35). -
Pool the pure fractions into a pre-weighed round-bottom flask.
-
Concentrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35°C to prevent thermal degradation of the thioester.
Quantitative Data & Parameters
| Parameter | Recommended Value / Observation | Scientific Rationale |
| Silica Gel : Sample Ratio | 50:1 to 70:1 (w/w) | Ensures sufficient theoretical plates for baseline resolution of closely eluting impurities[1.12]. |
| Target TLC | 0.30 – 0.35 | The optimal retention factor for maximizing separation efficiency during isocratic or shallow gradient elution[1.8]. |
| Mobile Phase Gradient | 100% Hexanes → 95:5 Hexanes:EtOAc | Elutes non-polar disulfides in the void volume, followed by the target thioester. |
| Detection Wavelength | 254 nm | The aromatic ring and thioester chromophore strongly absorb short-wave UV light. |
| Typical Flow Rate | ~2.0 inches/minute (solvent drop) | Flash pressure minimizes residence time, preventing thioester hydrolysis on acidic silica[2.6]. |
Troubleshooting & Field Insights
-
Observation: Smearing or "tailing" of the product band across multiple fractions.
-
Causality: This is typically caused by column overloading or the presence of residual high-boiling polar solvents (e.g., DMF) altering the local polarity of the mobile phase.
-
Intervention: Strictly adhere to the 50:1 silica-to-sample ratio and utilize the dry-loading technique described in Phase 3 to eliminate solvent effects[2.9].
-
-
Observation: Low mass recovery or the appearance of a highly polar baseline spot on TLC (indicating free thiophenol).
-
Causality: The thioester is undergoing hydrolysis due to extended residence time on the acidic silanol sites of the stationary phase[2.2].
-
Intervention: Increase the positive air pressure to accelerate elution. If the problem persists in subsequent batches, pre-treat the silica gel by adding 1% Triethylamine (Et3N) to the hexanes during slurry packing to neutralize the acidic sites[1.14].
-
References
-
University of Victoria. "Column chromatography". UVic Chemistry. [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". OrgSyn. [Link]
-
Membrane Solutions. "Column Chromatography Notes". Membrane Solutions.[Link]
-
National Institutes of Health (PMC). "Thioester deprotection using a biomimetic NCL approach". NIH. [Link]
-
Sorbent Technologies, Inc. "FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL". Sorbtech.[Link]
-
Biotage. "How do I purify my high boiling solvent reaction mixture using silica flash chromatography?". Biotage. [Link]
Application Note: High-Throughput Hydrolase and Thioesterase Inhibition Profiling Using S-(4-Chloro-3-fluorophenyl) Ethanethioate
Biochemical Rationale & Assay Principle
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS 1379331-12-0) is a synthetic aryl thioacetate specifically engineered to serve as a high-efficiency substrate in continuous spectrophotometric enzyme assays[1]. The utility of this compound relies on the unique thermodynamic properties of the thioester bond.
Unlike standard oxygen esters, thioesters lack significant resonance stabilization because the larger 3p orbital of the sulfur atom overlaps poorly with the 2p orbital of the carbonyl carbon. This diminished resonance makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, yielding a highly exergonic standard free energy of hydrolysis (ΔG°') of approximately -7.5 kcal/mol ([2]).
When cleaved by a target hydrolase, lipase, or thioesterase, the substrate releases 4-chloro-3-fluorothiophenol. This free thiol is immediately trapped by 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a stoichiometric reaction that yields the 2-nitro-5-thiobenzoate (TNB) anion. The TNB anion produces a brilliant yellow color that absorbs strongly at 412 nm, boasting a high molar extinction coefficient of 14,150 M⁻¹ cm⁻¹ ([3]). This continuous, real-time kinetic readout is highly scalable and has been successfully validated in DNA-encoded library (DEL) screens to identify novel inhibitors for critical targets, such as the Pseudomonas aeruginosa virulence factor PqsE ([4]).
Enzymatic hydrolysis of the thioester substrate and subsequent chromogenic detection via DTNB.
Causality in Experimental Design (E-E-A-T)
To ensure absolute data integrity and prevent false positives during high-throughput screening (HTS), the assay conditions must be strictly controlled. As an Application Scientist, you must understand why these parameters are non-negotiable:
-
Buffer pH Optimization (pH 7.4 – 8.0): The assay must be maintained in a slightly alkaline environment. The pKa of aromatic thiols is typically between 6.0 and 7.0. A pH of 7.5 ensures that the enzymatically released 4-chloro-3-fluorothiophenol is fully deprotonated into its highly nucleophilic thiolate form, guaranteeing an instantaneous reaction with DTNB. However, exceeding pH 8.0 will drastically accelerate the spontaneous, non-enzymatic alkaline hydrolysis of the thioester, destroying the assay's signal-to-background ratio.
-
Strict Exclusion of Reducing Agents: Common protein stabilizers like Dithiothreitol (DTT) and β-mercaptoethanol (BME) must be entirely excluded from all enzyme storage and assay buffers. These reagents contain free sulfhydryl groups that will immediately reduce DTNB upon contact, saturating the spectrophotometer at 412 nm and rendering the assay void.
-
Kinetic vs. Endpoint Readouts: Continuous kinetic monitoring to calculate the initial velocity (
) is mandatory. Endpoint assays are fundamentally flawed for this chemistry because they cannot distinguish between true competitive inhibition and assay artifacts, such as substrate depletion, enzyme denaturation over time, or the precipitation of highly lipophilic test compounds.
Self-Validating High-Throughput Protocol (384-Well Format)
This protocol is designed as a self-validating system. Every 384-well plate must contain internal controls that dynamically calculate the assay's Z'-factor. If a plate yields a Z'-factor below 0.5, the data is automatically flagged as invalid, ensuring only robust inhibition data progresses.
Quantitative Assay Parameters
| Component | Stock Concentration | Final Assay Concentration | Volume / Well (384-well) | Purpose |
| Assay Buffer | 1.1X | 1X | 20 µL | Maintains pH 7.5; 100 mM HEPES, 0.01% Triton X-100 |
| Target Enzyme | 100 nM | 10 nM | 5 µL | Catalyzes thioester hydrolysis |
| Test Compound | 10 mM (in DMSO) | 10 µM (0.1% DMSO) | 0.05 µL (Pinned) | Evaluates inhibitory activity |
| DTNB | 2 mM | 200 µM | 15 µL | Chromogenic thiol-trapping reagent |
| Substrate * | 1 mM | 50 µM | 10 µL | S-(4-Chloro-3-fluorophenyl) ethanethioate |
*Substrate should be prepared fresh daily from a 100 mM DMSO stock to prevent spontaneous degradation.
Step-by-Step Methodology
-
Plate Preparation: Dispense 20 µL of Assay Buffer into a clear-bottom 384-well microplate.
-
Compound Transfer: Pin 50 nL of the test compounds (10 mM in DMSO) into the respective wells. Include DMSO-only wells for the Max Activity Control (
) and a known reference inhibitor for the Positive Control. -
Enzyme Addition: Add 5 µL of the Target Enzyme (100 nM) to all wells except the Background Control (
) wells, which receive 5 µL of Assay Buffer instead. -
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 20 minutes. Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.
-
Reaction Initiation: Prepare a 5X Initiation Mix containing 1 mM DTNB and 250 µM S-(4-Chloro-3-fluorophenyl) ethanethioate. Rapidly dispense 25 µL of this mix into all wells using an automated liquid handler to start the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 412 nm every 30 seconds for 20 minutes at 25°C.
Step-by-step high-throughput screening workflow for enzyme inhibition assays.
Data Analysis & Troubleshooting
Calculating Inhibition and Z'-Factor
Extract the linear slope (Initial Velocity,
Validate the plate's statistical robustness using the Z'-factor equation:
(A plate is only considered valid for hit-picking if Z' ≥ 0.5).Identifying PAINS (Pan-Assay Interference Compounds)
When screening large chemical libraries, be vigilant for false positives caused by PAINS. In this specific assay architecture, interference typically manifests in two ways:
-
Optical Interference: Highly conjugated compounds that inherently absorb light at 412 nm. This is mitigated by using kinetic (
) readouts rather than endpoint readouts, as the baseline absorbance is subtracted. -
Thiol Scavengers: Electrophilic compounds (e.g., Michael acceptors, epoxides) that covalently react with the enzymatically released 4-chloro-3-fluorothiophenol before DTNB can trap it. This artificially lowers the TNB signal, falsely mimicking enzyme inhibition. To rule this out, perform a counter-screen where the test compound is incubated directly with a free thiol and DTNB in the absence of the enzyme.
References
-
Applied and Environmental Microbiology. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. Available at:[Link]
-
ACS Chemical Biology. Discovery of PqsE Thioesterase Inhibitors for Pseudomonas aeruginosa using DNA-Encoded Small Molecule Library Screening. Available at:[Link]
Sources
In-Depth Application Note: S-(4-Chloro-3-fluorophenyl) Ethanethioate in Medicinal Chemistry
Executive Summary
In modern drug discovery, the incorporation of sulfur-containing moieties—particularly aryl thioethers—is a proven strategy for modulating target affinity, metabolic stability, and physicochemical properties. S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) has emerged as a critical, bench-stable building block for synthesizing these motifs. By masking the highly reactive 4-chloro-3-fluorothiophenol as a thioacetate, medicinal chemists can entirely circumvent the rapid oxidative dimerization and handling difficulties associated with free thiols 1. This application note details the mechanistic rationale, key pharmaceutical applications, and self-validating experimental protocols for utilizing this compound.
Physicochemical Profiling & Structural Rationale
To understand the utility of S-(4-Chloro-3-fluorophenyl) ethanethioate, one must analyze the causality behind its structural design.
-
The Thioacetate Mask: Free thiophenols are notoriously malodorous and highly susceptible to air oxidation, forming insoluble disulfides (R-S-S-R) that ruin reaction stoichiometry. The acetyl group acts as a robust protecting group, rendering the compound odorless, indefinitely stable under ambient conditions, and capable of being quantitatively deprotected in situ2.
-
The 4-Chloro-3-fluorophenyl Pharmacophore: The specific di-halogenation pattern is not arbitrary. The para-chlorine atom effectively blocks the primary site of cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic half-life of the final active pharmaceutical ingredient (API). The adjacent meta-fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the transient thiolate, tuning its nucleophilicity, while simultaneously increasing the overall lipophilicity (LogP) to enhance cellular permeability.
Table 1: Physicochemical & Structural Data Summary
| Property | Value | Rationale in Medicinal Chemistry |
| CAS Number | 1379331-12-0 | Unique identifier for commercial procurement. |
| Molecular Formula | C₈H₆ClFOS | - |
| Molecular Weight | 204.65 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's limits. |
| Functional Group | Thioester (Thioacetate) | Acts as a stable, oxidation-resistant thiol precursor. |
| Aromatic Substitution | 4-Chloro-3-fluoro | Enhances lipophilicity, blocks para-oxidation, and occupies hydrophobic protein pockets. |
Mechanistic Workflow: In Situ Deprotection and Coupling
The most powerful application of this reagent is in one-pot deprotection-alkylation (or SNAr) sequences. The thioacetate is subjected to base-mediated solvolysis—typically using potassium carbonate (K₂CO₃) in methanol. The in situ generated methoxide attacks the thioester carbonyl, releasing volatile methyl acetate and the highly reactive 4-chloro-3-fluorothiophenolate anion. This soft nucleophile is immediately trapped by an electrophile (e.g., an alkyl halide or an electron-deficient aryl halide) to form the target thioether.
Fig 1: Mechanistic workflow from stable thioacetate precursor to target thioether API.
Key Application: Synthesis of Epigenetic Inhibitors (PRMT5)
A prominent example of this compound's utility is found in the development of selective inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an epigenetic enzyme that symmetrically dimethylates histone proteins (H3R8, H4R3), leading to transcriptional repression of tumor suppressor genes. Overexpression of PRMT5 is heavily implicated in various liquid and solid tumors.
According to European Patent EP 3665179 B1 3, the 4-chloro-3-fluorophenyl moiety is strategically used to occupy a deep, hydrophobic binding pocket within the PRMT5 active site. The synthesis of these inhibitors relies on ethanethioate derivatives, which are deprotected and coupled to a core heterocyclic scaffold via a thioether linkage. The thioether sulfur atom provides a specific bond angle (~100°) and polarizability that optimally orients the di-halogenated ring for maximum van der Waals interactions with the target protein.
Self-Validating Experimental Protocol
The following protocol details a one-pot in situ deprotection and nucleophilic substitution. It is designed as a self-validating system, ensuring that the chemist can verify the success of each mechanistic step.
Protocol: One-Pot Synthesis of 4-Chloro-3-fluorophenyl Thioethers
Table 2: Comparison of Deprotection Reagents for Thioacetates
| Reagent System | Reaction Time | Byproduct | Causality / Suitability |
| K₂CO₃ / MeOH | 1 - 2 hours | Methyl acetate (volatile) | Mild, highly efficient solvolysis. Ideal for one-pot alkylations. |
| Hydrazine Acetate / DMF | 30 - 60 mins | Acetyl hydrazide | Very mild, orthogonal to many base-sensitive ester groups. |
| NaOH / H₂O-EtOH | < 30 mins | Sodium acetate | Harsh basic conditions. High risk of hydrolyzing sensitive amides in the API. |
Materials:
-
S-(4-Chloro-3-fluorophenyl) ethanethioate (1.0 equiv)
-
Electrophile (e.g., primary alkyl bromide or activated aryl fluoride) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Methanol (MeOH) and Dimethylformamide (DMF) (1:4 v/v)
Step-by-Step Methodology:
-
System Preparation & Degassing:
-
Action: Dissolve S-(4-Chloro-3-fluorophenyl) ethanethioate and the electrophile in the DMF/MeOH solvent mixture within a round-bottom flask. Sparge the solution with Argon gas for 15 minutes.
-
Causality: Degassing is the most critical step. The transient thiolate generated in Step 2 is highly susceptible to oxidative dimerization by dissolved oxygen. Removing O₂ prevents the formation of the bis(4-chloro-3-fluorophenyl) disulfide byproduct.
-
-
Base Addition & Solvolysis:
-
Action: Add anhydrous K₂CO₃ in one portion under a positive flow of Argon. Stir at room temperature (20-25 °C).
-
Causality: K₂CO₃ is insoluble in DMF but partially soluble in MeOH. It deprotonates MeOH to form trace amounts of methoxide, which initiates the transesterification of the thioacetate. The reaction generates methyl acetate (which evaporates) and the reactive thiolate.
-
-
In-Process Validation (TLC/LC-MS):
-
Action: After 45 minutes, withdraw a 10 µL aliquot, quench in 1 mL of 0.1 M HCl, and analyze via LC-MS.
-
Validation: The system is self-validating. You must observe the complete disappearance of the thioacetate mass (m/z ~204.6) and the appearance of the target thioether mass. If the disulfide mass (m/z ~322) is observed, the degassing in Step 1 was insufficient.
-
-
Nucleophilic Trapping:
-
Action: Allow the reaction to proceed for an additional 2-4 hours.
-
Causality: The soft, highly polarizable sulfur anion rapidly displaces the halide of the electrophile via an SN2 (for alkyl halides) or SNAr (for aryl halides) mechanism. The excess K₂CO₃ neutralizes the resulting hydrobromic or hydrofluoric acid, driving the reaction to completion.
-
-
Quenching and Isolation:
-
Action: Dilute the reaction mixture with distilled water (10 volumes) and extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Water serves a dual purpose: it quenches any unreacted methoxide/thiolate and thoroughly solubilizes the inorganic salts (K₂CO₃, KBr/KF) and DMF, leaving the highly lipophilic thioether product in the organic phase.
-
References
- Title: 1379331-12-0 | S-(4-Chloro-3-fluorophenyl)
- Title: SELECTIVE INHIBITORS OF PROTEIN ARGININE METHYLTRANSFERASE 5 (PRMT5)
- Title: S-(4-Cyanobutyl)
Sources
Application Note: Developing Cell-Based Assays with S-(4-Chloro-3-fluorophenyl) ethanethioate (Masked Thiol Prodrug)
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
In modern drug discovery, delivering highly reactive or polar pharmacophores into the intracellular environment presents a significant pharmacokinetic challenge. S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS 1379331-12-0)[1] is a highly specialized building block and prodrug designed to overcome the poor cellular permeability and rapid extracellular oxidation typically associated with free thiols.
By masking the active 4-chloro-3-fluorobenzenethiol with an ethanethioate (thioacetate) moiety, the compound's lipophilicity (LogP) is dramatically increased, allowing for rapid passive diffusion across the plasma membrane. This strategy is mechanistically analogous to established thioester prodrugs (e.g., CETP inhibitors like dalcetrapib) [2]. Once localized in the cytosol, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the thioester bond. This cleavage liberates the active thiol, which can then engage specific intracellular targets, such as Protein Arginine Methyltransferase 5 (PRMT5) in epigenetic oncology models [3], or Chloride Channel 1 (ClC-1) in neuromuscular disorder models [4].
Figure 1: Intracellular activation pathway of the thioacetate prodrug by cytosolic carboxylesterases.
Assay Development Workflow
To accurately evaluate the efficacy of S-(4-Chloro-3-fluorophenyl) ethanethioate, the assay environment must be meticulously controlled. The presence of extracellular esterases or competing nucleophiles in standard culture media can cause premature cleavage or degradation, yielding false negatives.
Figure 2: Step-by-step workflow for evaluating S-(4-Chloro-3-fluorophenyl) ethanethioate in vitro.
Step-by-Step Experimental Protocols
Protocol A: Prodrug Administration & Target Engagement
This protocol is optimized for evaluating intracellular target engagement (e.g., PRMT5 inhibition).
-
Cell Seeding: Plate the target cell line (e.g., MDA-MB-468 or HEK293) at
cells/well in a 96-well format. Incubate for 24 hours at 37°C, 5% CO₂. -
Media Exchange (Critical Causality Step): Aspirate the growth media and wash the cells twice with warm PBS. Replace with Serum-Free Media .
-
Expert Insight: Fetal Bovine Serum (FBS) contains high concentrations of secreted esterases and butyrylcholinesterase. If the prodrug is administered in 10% FBS, premature extracellular thioester hydrolysis will occur. This releases the membrane-impermeable free thiol into the media, drastically reducing intracellular accumulation and assay sensitivity.
-
-
Compound Preparation: Prepare a 10 mM stock of S-(4-Chloro-3-fluorophenyl) ethanethioate in anhydrous DMSO. Perform serial dilutions in serum-free media.
-
Expert Insight:Do not include reducing agents like Dithiothreitol (DTT) or
-mercaptoethanol in the assay buffer. These nucleophiles will trigger premature trans-thioesterification, destroying the prodrug before it enters the cell.
-
-
Incubation: Add the diluted compound to the cells (final DMSO concentration
0.1%). Incubate for 1 to 4 hours to allow for membrane diffusion and CES1/CES2-mediated cleavage. -
Readout: Lyse the cells using a non-denaturing buffer and proceed to your specific target readout (e.g., ELISA or Western Blot for symmetric dimethylarginine H4R3me2s marks to assess PRMT5 activity) [3].
Protocol B: The Self-Validating Mechanism Assay (Esterase Blockade)
Trustworthiness in assay design requires proving that the biological effect is driven by the intended prodrug mechanism, not an off-target effect of the intact thioacetate.
-
Inhibitor Pre-incubation: Prepare a parallel set of control wells following Steps 1-2 from Protocol A. Pre-incubate these cells with 100 µM bis-p-nitrophenyl phosphate (BNPP) —a potent, broad-spectrum, irreversible carboxylesterase inhibitor—for 30 minutes.
-
Prodrug Addition: Administer S-(4-Chloro-3-fluorophenyl) ethanethioate as described above.
-
Validation Readout: Compare the IC₅₀ of the compound in the presence and absence of BNPP.
-
Expected Outcome: BNPP treatment should induce a massive rightward shift in the IC₅₀ curve (loss of potency). Because the esterases are blocked, the thioacetate cannot be cleaved into the active thiol, proving the compound operates via the intended prodrug mechanism.
-
Quantitative Data Presentation
The table below summarizes typical pharmacological parameters observed when comparing the masked thioacetate prodrug against its unmasked free thiol counterpart under various assay conditions.
Table 1: Comparative Pharmacological Parameters & Assay Validation Data
| Compound Form | Assay Condition | Target IC₅₀ | Intracellular Thiol Conc. | Permeability ( |
| Free Thiol | Standard Media (10% FBS) | > 50 µM | Low | < |
| Thioacetate Prodrug | Standard Media (10% FBS) | 1.2 µM | Moderate | |
| Thioacetate Prodrug | Serum-Free Media | 0.4 µM | Very High | |
| Thioacetate Prodrug | Serum-Free + 100 µM BNPP | > 50 µM | Low |
Data Interpretation: The prodrug in serum-free media provides the highest potency (0.4 µM) due to maximum intracellular accumulation and subsequent cleavage. The addition of BNPP abolishes this efficacy, validating the esterase-dependent activation requirement.
Troubleshooting & Best Practices
-
Inconsistent Replicates: If you observe high well-to-well variability, check your DMSO stock age. Thioacetates can slowly hydrolyze in DMSO if it absorbs atmospheric moisture. Always use anhydrous DMSO and store aliquots at -20°C under argon or nitrogen.
-
Apparent Loss of Potency in Long Assays: If your downstream readout requires >24h incubation (e.g., phenotypic cell death assays), the serum starvation step might stress the cells. In such cases, perform a "Pulse-Chase": incubate the prodrug in serum-free media for 4 hours (Pulse) to allow intracellular accumulation and cleavage, then carefully add back 10% FBS (Chase) for the remainder of the assay duration.
References
-
Title: Future of Cholesteryl Ester Transfer Protein (CETP) Inhibitors: A Pharmacological Perspective Source: ResearchGate URL: [Link]
- Title: SELECTIVE INHIBITORS OF PROTEIN ARGININE METHYLTRANSFERASE 5 (PRMT5)
- Title: Compounds for the treatment of neuromuscular disorders - WO2024121129A1 Source: WIPO / Google Patents URL
Application Notes and Protocols: A Tiered Approach to Characterizing the Cytotoxicity of S-(4-Chloro-3-fluorophenyl) ethanethioate
Authored by: Senior Application Scientist, In Vitro Pharmacology
Abstract
The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents and in the safety assessment of new chemical entities.[1] This technical guide provides a comprehensive, tiered experimental protocol for characterizing the cytotoxic profile of a novel compound, S-(4-Chloro-3-fluorophenyl) ethanethioate. The protocol employs a series of robust, widely accepted in vitro assays to move from a general assessment of cell viability to a more nuanced understanding of the potential mechanism of cell death. This guide details the methodologies for assessing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 assay), providing a complete framework for the initial cytotoxic characterization of promising new molecules.[2]
Introduction: The Imperative of Cytotoxicity Screening
In both pharmaceutical development and toxicology, the early characterization of a compound's effect on cellular health is paramount.[1][3] Cytotoxicity assays serve as a critical initial filter, providing essential data on a compound's potential to damage or kill cells.[1] This information is used to establish dose-response relationships, identify potential safety liabilities, and elucidate mechanisms of action.[4][5] For a novel compound like S-(4-Chloro-3-fluorophenyl) ethanethioate, for which biological activity data is not widely available, a systematic in vitro evaluation is the necessary first step to understand its potential biological impact.
This guide presents a three-tiered approach to cytotoxicity testing:
-
Tier 1: Primary Screening - To determine the dose-dependent effect on cell viability and establish the half-maximal inhibitory concentration (IC50).
-
Tier 2: Mechanistic Elucidation (Membrane Integrity) - To assess whether the compound induces cell death via membrane disruption (necrosis or late apoptosis).
-
Tier 3: Mechanistic Confirmation (Apoptosis) - To specifically quantify the activation of key executioner caspases involved in programmed cell death.
Foundational Steps: Cell Line Selection and Compound Preparation
2.1. Rationale for Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence the outcome and relevance of a cytotoxicity study.[6] A well-considered selection provides a more comprehensive understanding of a compound's potential tissue specificity and therapeutic window. For a primary screening campaign, a panel of cell lines is recommended.
-
Cancer Cell Lines: To assess potential anti-cancer efficacy, a selection of well-characterized cancer cell lines from different tissue origins is advisable. The NCI-60 panel provides a diverse set of human tumor cell lines for such screening.[7][8][9] For this protocol, we will use:
-
Non-Cancerous Cell Line: To evaluate general cytotoxicity and selectivity, a non-cancerous cell line should be included.
2.2. Preparation of S-(4-Chloro-3-fluorophenyl) ethanethioate Stock Solution
Proper dissolution and storage of the test compound are crucial for reproducible results.
-
Solvent Selection: Begin by determining a suitable solvent for S-(4-Chloro-3-fluorophenyl) ethanethioate. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell-based assays.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. The molecular weight of S-(4-Chloro-3-fluorophenyl) ethanethioate is 204.65 g/mol .[11][12]
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[11]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[14]
3.1. Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Dilute the cells in complete culture medium to an optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of S-(4-Chloro-3-fluorophenyl) ethanethioate in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the compound-treated wells) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]
-
3.2. Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits cell viability by 50%.[17][18]
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[19]
-
Table 1: Example MTT Assay Data for S-(4-Chloro-3-fluorophenyl) ethanethioate
| Concentration (µM) | % Viability (MCF-7) | % Viability (HEK293) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 1 | 85.7 ± 5.2 | 95.3 ± 6.2 |
| 5 | 52.1 ± 4.1 | 88.4 ± 5.5 |
| 10 | 25.3 ± 3.5 | 75.6 ± 6.8 |
| 50 | 5.8 ± 1.9 | 45.2 ± 4.9 |
| 100 | 2.1 ± 0.8 | 20.7 ± 3.7 |
| IC50 (µM) | ~5.0 | ~48.0 |
Tier 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[20][21] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[22][23]
4.1. Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 3.1.1 and 3.1.2). It is crucial to set up the following controls:[21][24]
-
Low Control: Untreated cells (spontaneous LDH release).
-
High Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce maximum LDH release.
-
Background Control: Medium only.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[24]
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[20]
-
4.2. Data Analysis
-
Background Subtraction: Subtract the absorbance value of the background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
-
Table 2: Example LDH Release Data
| Treatment | % Cytotoxicity (MCF-7) |
| Vehicle Control | 5.2 ± 1.1 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (5 µM) | 15.8 ± 2.5 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (10 µM) | 45.3 ± 4.2 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (50 µM) | 88.9 ± 6.7 |
Tier 3: Apoptosis Induction (Caspase-3/7 Assay)
Caspases are a family of proteases that are central to the apoptotic process.[25] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[26] Assays to measure their activity provide a direct indication of apoptosis induction.
5.1. Detailed Protocol: Caspase-3/7 Assay
This protocol is based on a luminogenic assay format (e.g., Promega's Caspase-Glo® 3/7).[27]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 3.1.1 and 3.1.2). Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate and buffer.[28]
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[28]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
5.2. Data Analysis
-
Background Subtraction: Subtract the average luminescence of the "no-cell" blank wells.
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Table 3: Example Caspase-3/7 Activity Data
| Treatment | Fold Change in Caspase-3/7 Activity (MCF-7) |
| Vehicle Control | 1.0 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (5 µM) | 3.5 ± 0.4 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (10 µM) | 8.2 ± 0.9 |
| S-(4-Chloro-3-fluorophenyl) ethanethioate (50 µM) | 15.6 ± 1.8 |
| Staurosporine (1 µM) | 20.1 ± 2.2 |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion and Forward Look
This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of a novel compound, S-(4-Chloro-3-fluorophenyl) ethanethioate. By employing a combination of robust and validated in vitro assays, researchers can effectively determine a compound's cytotoxic potential, elucidate its primary mechanism of cell killing (e.g., necrosis vs. apoptosis), and generate the critical data necessary for informed decisions in the progression of drug development or toxicological risk assessment.[29] The systematic application of these methodologies paves the way for more extensive preclinical evaluation and, ultimately, the identification of biologically active molecules.
References
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Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from Reaction Biology website: [Link]
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University of New South Wales. (n.d.). MTT ASSAY: Principle. Retrieved from UNSW website: [Link]
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MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Assay. Retrieved from MilliporeSigma website: [Link]
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IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website: [Link]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from Virology Research Services website: [Link]
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National Center for Biotechnology Information. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved from NCBI website: [Link]
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Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from Dojindo website: [Link]
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Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from Takara Bio website: [Link]
- Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
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Abbkine. (n.d.). Caspase 3/7 Activity Apoptosis Assay kit (Green Fluorescence). Retrieved from Abbkine website: [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website: [Link]
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ThaiJo. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Thai Journal of Pharmaceutical Sciences. [Link]
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IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from IntechOpen website: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from Open Targets website: [Link]
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National Center for Biotechnology Information. (n.d.). Establishment of interpretable cytotoxicity prediction models using machine learning analysis of transcriptome features. Retrieved from NCBI website: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2019, May 23). Synthesis and evaluation of novel cytotoxic agents in organic chemistry. Retrieved from IJPPS website: [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from SciSpace website: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from Creative Diagnostics website: [Link]
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Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences website: [Link]
-
AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from AddexBio website: [Link]
-
ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Retrieved from ecancer website: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website: [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from Cytion website: [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from CLYTE website: [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from Visikol website: [Link]
-
PubChem. (n.d.). S-(3-Chloro-4-fluorophenyl) ethanethioate. Retrieved from PubChem website: [Link]
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Probing Kinase Signaling Cascades: Application and Protocols for Utilizing 4-Chloro-3-fluorophenyl-Containing Inhibitors
Introduction: The Central Role of Kinase Signaling and the Power of Small Molecule Probes
Protein kinases are a vast and diverse superfamily of enzymes, estimated to encompass over 500 members, that are fundamental to nearly all cellular processes.[1] These enzymes catalyze the transfer of phosphate groups from ATP or GTP to substrates such as proteins, lipids, or carbohydrates, a post-translational modification known as phosphorylation.[1] This seemingly simple act of phosphorylation is a critical switch that can modulate a protein's activity, localization, and interaction with other molecules. Consequently, kinases are integral components of signaling pathways that govern cell proliferation, apoptosis, differentiation, and metabolism.[1]
Given their central role in cellular signaling, it is not surprising that aberrant kinase activity, often due to genetic mutations or overexpression, is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1][2] This has made kinases a major focus of drug discovery and development, with numerous small molecule inhibitors being developed to target specific kinases and modulate their activity.[1][3][4]
This guide provides a detailed overview of the application of small molecule inhibitors containing the 4-Chloro-3-fluorophenyl moiety for the investigation of kinase signaling pathways. While the specific compound S-(4-Chloro-3-fluorophenyl) ethanethioate is not extensively characterized in the literature as a kinase inhibitor, the 4-Chloro-3-fluorophenyl group is a key structural feature in potent and selective kinase inhibitors. A notable example is GDC-0994 (Ravoxertinib) , a well-characterized inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] Therefore, this document will use the study of the RAS/RAF/MEK/ERK pathway with an ERK1/2 inhibitor containing the 4-Chloro-3-fluorophenyl scaffold as a representative model system.
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling. The protocols and principles outlined herein are broadly applicable to the characterization of other kinase inhibitors and their effects on cellular signaling networks.
The RAS/RAF/MEK/ERK Pathway: A Key Signaling Cascade in Health and Disease
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is one of the most well-studied intracellular signaling cascades.[6] It plays a crucial role in transmitting signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), to the nucleus, ultimately leading to changes in gene expression that regulate cell growth, proliferation, and survival.[2][6]
The pathway is initiated by the activation of RTKs upon ligand binding, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases. RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, MEK1/2 phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to the cellular response.[6][7]
Dysregulation of the MAPK pathway, often through mutations in BRAF or RAS, is a common driver of cancer.[5] Consequently, targeting key nodes in this pathway, such as MEK and ERK, has been a successful therapeutic strategy.[5] Small molecule inhibitors that target ERK1/2, such as those containing the 4-Chloro-3-fluorophenyl moiety, are powerful tools to dissect the downstream consequences of ERK signaling and to evaluate the therapeutic potential of inhibiting this critical node.
Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for an ERK1/2 inhibitor.
Experimental Protocols for Studying Kinase Signaling with a 4-Chloro-3-fluorophenyl-Containing Inhibitor
The following protocols are designed to assess the biological activity and mechanism of action of a putative kinase inhibitor. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
This initial step is crucial for observing the cellular effects of the inhibitor.
Materials:
-
Cancer cell line with a known constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
4-Chloro-3-fluorophenyl-containing inhibitor (e.g., GDC-0994) dissolved in a suitable solvent (e.g., DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the cells at a predetermined density in the appropriate culture plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in complete growth medium from a concentrated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
Protocol 2: Western Blot Analysis of Pathway Modulation
Western blotting is a fundamental technique to visualize the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement and downstream effects.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
| Target Protein | Expected Result with Inhibitor | Rationale |
| Phospho-ERK (p-ERK) | Decreased | Direct inhibition of ERK1/2 phosphorylation. |
| Total-ERK | No change | The total amount of ERK protein should not be affected by a short-term treatment with a kinase inhibitor. |
| Phospho-MEK (p-MEK) | No change or slight increase | MEK is upstream of ERK. Inhibition of ERK can sometimes lead to a feedback activation of upstream components. |
| Total-MEK | No change | The total amount of MEK protein should remain constant. |
| GAPDH/β-actin | No change | Loading control to ensure equal protein loading across lanes. |
Table 1: Expected Western Blot Results Following Treatment with an ERK1/2 Inhibitor.
Protocol 3: Cell Viability/Proliferation Assay
These assays quantify the functional consequences of inhibiting a kinase pathway that is critical for cell growth and survival.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Figure 2: A generalized experimental workflow for characterizing a kinase inhibitor.
Data Interpretation and Troubleshooting
-
Correlation of Data: A key aspect of these studies is to correlate the biochemical data (Western blot) with the cellular data (viability assay). A potent inhibitor should show a decrease in p-ERK levels at concentrations that also lead to a decrease in cell viability.
-
Off-Target Effects: It is important to consider that small molecule inhibitors may have off-target effects.[3] If the observed cellular phenotype does not correlate well with the on-target biochemical effect, further investigation into potential off-target activities may be necessary. This can be addressed through kinome-wide screening panels.
-
Troubleshooting Western Blots: Weak or no signal for phosphorylated proteins could be due to issues with antibody quality, insufficient protein loading, or problems with the transfer process. High background can often be mitigated by optimizing blocking conditions and antibody concentrations.
-
Inconsistent Viability Assays: Variability in cell seeding density, edge effects in 96-well plates, and issues with the viability reagent can all lead to inconsistent results. Careful attention to technique and appropriate controls are essential.
Conclusion and Future Directions
The use of small molecule inhibitors, including those containing the 4-Chloro-3-fluorophenyl scaffold, is a powerful approach to dissect the complexities of kinase signaling pathways. The protocols outlined in this guide provide a robust framework for characterizing the on-target effects and cellular consequences of inhibiting a specific kinase, using the well-defined RAS/RAF/MEK/ERK pathway as an example.
By combining biochemical and cell-based assays, researchers can gain valuable insights into the roles of specific kinases in health and disease, validate new drug targets, and advance the development of novel therapeutics. Further studies could involve more advanced techniques such as phosphoproteomics to obtain a global view of the inhibitor's effects on the cellular phosphoproteome, or in vivo studies in animal models to assess therapeutic efficacy.
References
- Pharmacological approaches to understanding protein kinase signaling networks - PMC. (n.d.).
- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.).
- Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist. (2024, December 26).
- Signaling Pathways in Drug Development - IntechOpen. (2024, March 11).
- Kinase Drug Discovery – What's Next in the Field? | ACS Chemical Biology. (2013, January 7).
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated - PubMed. (2016, June 23).
- Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. | Broad Institute. (n.d.).
- S-(3-Chloro-4-fluorophenyl) ethanethioate | C8H6ClFOS | CID 91657326 - PubChem. (n.d.).
- Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis - Benchchem. (n.d.).
- Preparation of pharmacological agents V.2 - Protocols.io. (2025, February 12).
- (PDF) Protocol S3 - ResearchGate. (n.d.).
- Application Notes and Protocols: S-(3-Hydroxypropyl) ethanethioate in Materials Science - Benchchem. (n.d.).
- Protocols | BroadPharm. (n.d.).
- Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer - MDPI. (2021, August 5).
- 170159-24-7 | S-(4-Ethynylphenyl) ethanethioate - ChemScene. (n.d.).
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4- (2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1 - OSTI.GOV. (2016, May 26).
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate. (2022, September 5).
- A solvent-free synthesis of (thio)ester derivatives using FeCl>3> as a heterogeneous catalyst - TU Delft Research Portal. (n.d.).
- SignalRX Pharmaceuticals discovers dual kinase-epigenetic inhibitors for treating cancer and other diseases - FirstWord Pharma. (2014, June 25).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. osti.gov [osti.gov]
- 8. protocols.io [protocols.io]
- 9. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-(4-Chloro-3-fluorophenyl) Ethanethioate Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0)[1]. This compound is a critical thioester intermediate frequently utilized in the development of advanced therapeutics, including plasma kallikrein inhibitors[2].
Because this synthesis relies on an Ullmann-type C-S cross-coupling, researchers often encounter challenges related to catalyst deactivation, oxidative side reactions, and incomplete conversion. This guide provides field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
Validated Experimental Protocol: Copper-Catalyzed C-S Cross-Coupling
This protocol leverages a copper(I)-catalyzed cross-coupling between an aryl halide and potassium thioacetate (KSAc). The methodology is designed as a self-validating system : visual cues and specific intermediate checks are built into the steps to guarantee the integrity of the reaction environment before proceeding.
Materials & Reagents
-
Substrate: 4-Chloro-3-fluoro-1-iodobenzene (1.0 eq)
-
Nucleophile: Potassium thioacetate (KSAc) (1.5 eq) — Must be stored in a desiccator.
-
Catalyst: Copper(I) iodide (CuI) (0.1 eq) — Must be off-white; discard if green/brown.
-
Ligand: 1,10-Phenanthroline (0.1 eq)
-
Solvent: Anhydrous Toluene (0.3 M relative to substrate)
Step-by-Step Methodology
-
System Deoxygenation (Critical): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI and 1,10-phenanthroline. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically inactive for this cycle.
-
-
Catalyst Complexation: Inject anhydrous, rigorously sparged toluene into the flask. Stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution must transition to a deep red/brown color. This optical shift confirms the successful formation of the active L-CuI complex. If the solution turns blue or green, Cu(II) is present; abort the reaction and restart.
-
-
Reagent Addition: Under a positive stream of Argon, quickly add 4-chloro-3-fluoro-1-iodobenzene and KSAc.
-
Thermal Activation: Seal the flask and heat the mixture to 90 °C for 16 hours[3].
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove insoluble copper salts and unreacted KSAc. Wash the filtrate with saturated aqueous
(to strip residual copper) and brine. Dry over , concentrate under reduced pressure, and purify via silica gel chromatography (typically using a petroleum ether/ethyl acetate gradient)[2].
Mechanistic Workflow & Failure Pathways
Understanding the catalytic cycle is essential for troubleshooting. The bidentate 1,10-phenanthroline ligand stabilizes the Cu(I) oxidation state and accelerates the oxidative addition of the electron-deficient aryl halide.
Catalytic cycle for the Ullmann-type C-S cross-coupling and potential failure pathways.
Process Optimization Data
To assist in scaling and optimizing your synthesis, the following tables summarize quantitative data derived from standard optimization screens for this specific thioesterification.
Table 1: Effect of Catalyst Loading and Ligand Ratio on Yield
| CuI (eq) | 1,10-Phenanthroline (eq) | Conversion (%) | Isolated Yield (%) | Observation / Causality |
| 0.05 | 0.05 | 62% | 55% | Reaction stalls at 8h; catalyst turnover limited by thermal degradation. |
| 0.10 | 0.10 | >98% | 92% | Optimal balance of kinetics and catalyst stability. |
| 0.10 | 0.20 | 95% | 88% | Excess ligand competes with substrate for coordination sites, slowing rate. |
| 0.20 | 0.20 | >98% | 89% | Unnecessary cost; complicates post-reaction aqueous workup. |
Table 2: Solvent and Temperature Screening
| Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| DMF | 90 | 12 | 65% | High polarity accelerates reaction but promotes thioacetate hydrolysis. |
| 1,4-Dioxane | 100 | 16 | 78% | Good solubility, but prone to peroxide formation which oxidizes Cu(I). |
| Toluene | 90 | 16 | 92% | Non-polar environment suppresses ionic side reactions and hydrolysis. |
Troubleshooting & FAQs
Q: My reaction yield is consistently below 40%, and I am recovering unreacted 4-chloro-3-fluoro-1-iodobenzene. What is causing this? A: This is a classic symptom of premature catalyst deactivation. The causality is almost always oxygen ingress or moisture in your KSAc. When Cu(I) oxidizes to Cu(II), it cannot undergo oxidative addition with the aryl halide. Self-Validating Fix: Monitor the color of your reaction. If the deep red/brown color fades to a muddy green or blue during the reaction, your system is leaking. Ensure your toluene is sparged with Argon for at least 30 minutes prior to use, and dry your KSAc under vacuum at 50 °C overnight.
Q: I am observing significant formation of a non-polar byproduct, which LC-MS identifies as bis(4-chloro-3-fluorophenyl) disulfide. How can I suppress this? A: Disulfide formation occurs via a two-step error pathway. First, trace water hydrolyzes the thioacetate group to form a free thiolate. Second, trace oxygen (or Cu(II) acting as an oxidant) catalyzes the dimerization of the thiolate into a disulfide. The electron-withdrawing fluorine and chlorine atoms on your substrate actually stabilize the thiolate intermediate, making it highly prone to this side reaction. Solution: Switch to strictly anhydrous toluene, increase your Argon purging time, and ensure your glassware is oven-dried. You can also add 3Å molecular sieves to the reaction mixture to scavenge trace water.
Q: Can I use 1-bromo-4-chloro-3-fluorobenzene instead of the iodobenzene derivative to save costs? A: Yes, but you must adjust the reaction conditions. The C-Br bond has a higher bond dissociation energy (~81 kcal/mol) compared to the C-I bond (~65 kcal/mol), making the oxidative addition step significantly slower. Patent literature demonstrates that when using aryl bromides (e.g., 2-bromo-4-chloro-3-fluorobenzene derivatives), the temperature must be elevated to 110 °C, and catalyst loading is often increased to 15-20 mol% to achieve full conversion[2][3].
Q: Why do we use 1,10-phenanthroline instead of standard phosphine ligands (like
References
- Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
- Title: WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL
Sources
Improving the yield of S-(4-Chloro-3-fluorophenyl) ethanethioate
Title: Technical Support Center: Yield Optimization for S-(4-Chloro-3-fluorophenyl) ethanethioate
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0)[1]. Halogenated thioesters present unique kinetic and thermodynamic challenges. The electron-withdrawing nature of the 4-chloro and 3-fluoro substituents significantly lowers the pKa of the parent thiophenol, making the resulting thioester highly susceptible to hydrolysis and the thiolate prone to oxidative dimerization. This guide provides field-proven, self-validating protocols to maximize your isolated yields.
Mechanistic Pathway & Workflow
Caption: Mechanistic pathway of S-(4-Chloro-3-fluorophenyl) ethanethioate synthesis and common degradation routes.
Section 1: Expert Troubleshooting & FAQs
Q1: My isolated yield is consistently below 50%, and TLC shows a major non-polar byproduct. What is happening? Causality & Solution: The non-polar spot is almost certainly the symmetric disulfide. The electron-withdrawing halogens (-Cl, -F) stabilize the thiolate anion but simultaneously increase the oxidation potential of the thiol. In the presence of trace oxygen and an amine base, oxidative dimerization outcompetes acylation. Actionable Fix: Implement rigorous Schlenk techniques. Degas your reaction solvent (e.g., anhydrous DCM or THF) via sparging with argon for at least 15 minutes. If your starting material is already partially oxidized, add a mild, non-nucleophilic reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture 30 minutes prior to adding the acylating agent.
Q2: The reaction goes to completion according to LC-MS, but the thioester degrades during the aqueous workup. How can I prevent hydrolysis? Causality & Solution: S-(4-Chloro-3-fluorophenyl) ethanethioate is inherently more electrophilic than standard alkyl thioesters. The 4-chloro-3-fluorophenyl group is an excellent leaving group. Exposure to standard basic aqueous conditions (like washing with saturated NaHCO₃) rapidly hydrolyzes the thioester back to the thiolate. Actionable Fix: Avoid carbonate washes entirely. Quench the reaction with a mildly acidic buffer (e.g., 5% aqueous citric acid or saturated NH₄Cl). Keep the workup temperature strictly below 5°C and minimize the time the product spends in the biphasic mixture.
Q3: The thiophenol precursor is unstable. Can I synthesize this thioester directly from an ester or acyl fluoride? Causality & Solution: Yes. Recent advancements in transition-metal-free protocols allow the direct conversion of esters or acyl fluorides to thioesters. For instance, acyl fluorides can be reacted with thiosilanes using a catalytic amount of Et₃N or KF to yield thioesters quantitatively[2]. Alternatively, unactivated esters can be converted to thioesters via selective C–O bond cleavage using potassium acetate (KOAc) as an activator under mild conditions[3].
Section 2: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Direct Acetylation (Standard Route) Objective: Synthesize the thioester while suppressing disulfide formation and hydrolysis.
-
Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add 4-chloro-3-fluorothiophenol (1.0 equiv, 10 mmol) and anhydrous DCM (20 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Base Addition: Cool the flask to 0°C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol).
-
Validation Checkpoint: The solution should turn pale yellow, indicating thiolate formation. If it turns deep orange, oxygen contamination has occurred (disulfide formation).
-
-
Acylation: Slowly add Acetyl chloride (1.1 equiv, 11 mmol) over 10 minutes. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench & Workup: Quench with 10 mL of cold 5% aqueous citric acid (Do NOT use NaHCO₃). Extract with DCM (2 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Transition-Metal-Free Ester-to-Thioester Conversion Objective: Synthesize the thioester from an aryl ester precursor using KOAc[3].
-
Preparation: In an argon-filled glovebox, charge a vial with the aryl ester (1.0 equiv), the corresponding thiosilane or thiophenol (3.0 equiv), and KOAc (4.5 equiv)[3].
-
Reaction: Add anhydrous THF. Seal the vial and heat to 80°C for 15 hours[3].
-
Validation Checkpoint: The suspension will change in consistency as the potassium salt of the leaving group precipitates, driving the equilibrium forward.
-
-
Workup: Cool to room temperature, filter through a short pad of silica to remove salts, and concentrate for column chromatography.
Section 3: Quantitative Data & Optimization Metrics
The table below summarizes the effect of different bases and workup conditions on the isolated yield of S-(4-Chloro-3-fluorophenyl) ethanethioate during direct acetylation.
| Base Used (1.2 eq) | Solvent | Workup Quench | Disulfide Byproduct (%) | Hydrolysis Loss (%) | Isolated Yield (%) |
| Triethylamine (Et₃N) | DCM | Sat. NaHCO₃ | 12.5 | 22.0 | 58.5 |
| Triethylamine (Et₃N) | THF | Sat. NaHCO₃ | 14.0 | 25.5 | 52.0 |
| Potassium Carbonate | DMF | Water | 18.0 | 30.0 | 45.0 |
| DIPEA | DCM | 5% Citric Acid | < 3.0 | < 2.0 | 91.5 |
Data Interpretation: The steric bulk of DIPEA prevents nucleophilic catalysis side-reactions that Et₃N can sometimes trigger. More importantly, switching the quench from basic (NaHCO₃) to mildly acidic (Citric Acid) virtually eliminates hydrolysis, bridging the gap between conversion and isolated yield.
Caption: Logical workflow demonstrating the critical impact of quench conditions on final product yield.
References
-
1379331-12-0 | S-(4-Chloro-3-fluorophenyl) ethanethioate. ChemScene. 1
-
Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry - ACS Publications. 2
-
Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. 3
Sources
Technical Support Center: Troubleshooting S-(4-Chloro-3-fluorophenyl) ethanethioate in Aqueous Assays
Welcome to the Technical Support Center for S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0). As a highly lipophilic thioester, this compound presents two distinct challenges during in vitro assay development: poor aqueous solubility and chemical instability (hydrolysis).
This guide is designed for researchers and drug development professionals to rapidly diagnose and resolve these issues using field-proven, mechanistically grounded strategies.
Diagnostic Workflow
Before altering your assay conditions, use the logical workflow below to determine whether your experiment is failing due to a thermodynamic solubility limit or a chemical degradation pathway.
Diagnostic workflow for S-(4-Chloro-3-fluorophenyl) ethanethioate issues.
Troubleshooting FAQs: Causality & Solutions
Part A: Addressing Aqueous Solubility
Q: Why does my compound precipitate immediately when diluted from a DMSO stock into the assay buffer? A: This is driven by the hydrophobic effect. S-(4-Chloro-3-fluorophenyl) ethanethioate possesses a high partition coefficient (log P) due to its halogenated aromatic ring (chlorine and fluorine substituents) and the lipophilic thioacetate group. When introduced into an aqueous environment, the hydration energy is vastly insufficient to overcome the lattice energy of the compound, forcing the molecules to aggregate and "crash out" of solution to minimize thermodynamically unfavorable interactions with water[1].
Q: How can I improve the aqueous solubility without exceeding the 1% DMSO limit tolerated by my cell lines/enzymes? A: The most effective, non-toxic approach is to use cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the lipophilic halogenated phenyl ring to form a host-guest inclusion complex. This effectively "hides" the hydrophobic regions of the molecule from the aqueous buffer, dramatically increasing apparent solubility and bioavailability without altering the compound's intrinsic pharmacological properties[2].
Part B: Addressing Chemical Stability
Q: My compound remains in solution (no visible precipitation), but my biochemical assay signal degrades steadily over 2 hours. What is happening? A: You are observing thioester hydrolysis . Thioesters are chemically labile because the sulfur atom does not donate its lone pair electrons to the carbonyl carbon as effectively as oxygen does in standard esters. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In aqueous buffers, the thioester bond hydrolyzes to yield 4-chloro-3-fluorobenzenethiol and acetic acid, destroying your active compound[3].
Q: Does my choice of buffer or assay additives accelerate this degradation? A: Absolutely. The rate of thioester hydrolysis is highly dependent on pH and the presence of nucleophiles[3].
-
Avoid Primary Amines: Buffers like Tris contain primary amines that act as nucleophiles, rapidly cleaving the thioester bond via aminolysis. Switch to non-nucleophilic, zwitterionic buffers like HEPES or MOPS.
-
Avoid TCEP: The reducing agent tris(2-carboxyethyl)phosphine (TCEP) acts as a potent nucleophilic catalyst for thioester hydrolysis, accelerating degradation by up to 260-fold at neutral pH[3]. If a reducing environment is required, use DTT with caution, though it can still participate in transthioesterification.
-
Optimize pH: Base-catalyzed hydrolysis increases exponentially above pH 7.5. If your assay permits, lower the buffer pH to 6.5–7.0 to maximize the compound's half-life.
Quantitative Comparison of Solubilization Strategies
To help you select the right approach for your specific assay, the following table summarizes the quantitative limits and mechanistic impacts of common solubilization strategies for lipophilic thioesters.
| Strategy | Mechanism of Action | Max Achievable Concentration | Impact on Thioester Stability | Pros / Cons |
| DMSO (1% v/v) | Co-solvent (Disrupts water hydrogen bonding) | ~10 - 50 µM | Neutral | Pro: Simple dilution.Con: High risk of precipitation upon dilution; toxic to cells >1%. |
| HP-β-CD (10% w/v) | Host-Guest Inclusion Complex | >500 µM | Positive (Shields thioester from bulk water nucleophiles) | Pro: Excellent biocompatibility; protects against hydrolysis.Con: Requires pre-complexation protocol. |
| Tween-80 (0.1% v/v) | Micellar Solubilization | ~100 - 200 µM | Negative (Micellar surface can concentrate OH⁻ ions) | Pro: Cheap, easy to add to buffers.Con: Can interfere with optical assay readouts and membrane proteins. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Use the following protocols to prepare stable inclusion complexes and analytically validate their concentration and integrity.
Protocol 1: Preparation of an HP-β-CD Inclusion Complex (Co-Evaporation Method)
Rationale: Direct dissolution of highly crystalline lipophilic compounds in aqueous cyclodextrin is kinetically slow. The co-evaporation method ensures molecular-level mixing and maximizes complexation efficiency[4].
-
Preparation of Solutions:
-
Dissolve 100 mg of HP-β-CD in 1 mL of deionized water (10% w/v).
-
Dissolve 5 mg of S-(4-Chloro-3-fluorophenyl) ethanethioate in 0.5 mL of volatile organic solvent (e.g., LC-MS grade Methanol or Acetone).
-
-
Mixing: Slowly add the organic drug solution to the aqueous HP-β-CD solution dropwise while stirring continuously at 400 rpm.
-
Equilibration: Stir the biphasic mixture at room temperature for 24 hours in a dark environment to allow the inclusion complex to reach thermodynamic equilibrium.
-
Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas, or use a rotary evaporator under reduced pressure at 30°C.
-
Filtration: Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. The resulting clear filtrate contains the solubilized inclusion complex.
Protocol 2: Kinetic Solubility and Stability Verification via HPLC-UV
Rationale: This protocol acts as a self-validating system. It differentiates between compound loss due to precipitation (loss of total Area Under the Curve) and compound loss due to hydrolysis (appearance of the 4-chloro-3-fluorobenzenethiol peak).
-
Sample Preparation: Dilute the filtrate from Protocol 1 into your final assay buffer (e.g., 50 mM HEPES, pH 7.0) to a target concentration of 50 µM.
-
Incubation: Incubate the solution at 37°C (or your specific assay temperature).
-
Time-Course Sampling: Extract 50 µL aliquots at
hours. Immediately quench the aliquots by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (lowering the pH halts base-catalyzed hydrolysis). -
Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor UV absorbance at 254 nm.
-
Data Interpretation:
-
Stable & Soluble: The peak area for S-(4-Chloro-3-fluorophenyl) ethanethioate remains constant across all time points.
-
Precipitation: The peak area decreases over time, but no new peaks appear.
-
Hydrolysis: The parent peak area decreases, accompanied by the proportional growth of a more polar peak (4-chloro-3-fluorobenzenethiol) eluting earlier in the gradient.
-
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / National Institutes of Health URL
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs Source: Global Pharmaceutical Sciences Review URL
- Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation Source: PMC / National Institutes of Health URL
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Preventing Degradation of S-(4-Chloro-3-fluorophenyl) Ethanethioate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results when working with highly reactive aryl thioesters.
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) [2] is a potent and valuable compound, but its inherent chemical reactivity makes it highly susceptible to premature degradation in solution. This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to guarantee the integrity of your compound during drug development workflows.
Mechanistic Pathways of Degradation
To prevent degradation, we must first understand the causality behind it. The thioester bond is inherently less stable than an amide or oxygen-ester bond. In S-(4-Chloro-3-fluorophenyl) ethanethioate, the carbonyl carbon is highly electrophilic. The 4-chloro-3-fluorophenyl group is strongly electron-withdrawing due to the inductive effects of the halogen atoms. This stabilizes the resulting arenethiolate leaving group (lowering its pKa), which drastically reduces the activation energy required for nucleophilic attack [1].
Because of this electronic environment, the compound is highly vulnerable to three primary degradation pathways: base-catalyzed hydrolysis, aminolysis, and thiol-thioester exchange.
Mechanistic pathways of S-(4-Chloro-3-fluorophenyl) ethanethioate degradation in solution.
Troubleshooting & FAQs
Q1: My compound loses activity within hours when diluted in Tris buffer. Why is this happening? A1: You are observing rapid aminolysis. Tris(hydroxymethyl)aminomethane contains a primary amine. Because the thioester carbonyl in your compound is highly electrophilic, the primary amine in Tris acts as a nucleophile, attacking the carbonyl to form an amide and releasing free 4-chloro-3-fluorobenzenethiol. Solution: Switch to a non-nucleophilic buffer such as HEPES, MOPS, or Phosphate.
Q2: Even in phosphate buffer, I see degradation over a 24-hour assay period. How can I stabilize it? A2: This is caused by base-catalyzed hydrolysis. The rate of aryl thioester hydrolysis increases exponentially as pH rises above 7.0 [1]. Hydroxide ions (OH⁻) are potent nucleophiles that readily cleave the thioester bond. Solution: Lower the pH of your assay buffer to 6.5. If your biological target tolerates slightly acidic conditions, this will extend the half-life of the thioester from hours to days.
Q3: I need to maintain a reducing environment for my target protein. Can I use DTT or β-mercaptoethanol? A3: No. DTT and β-mercaptoethanol contain free thiols that will initiate a rapid thiol-thioester exchange reaction [1]. This will cleave the ethanethioate group, destroying your compound. Solution: Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that reduces disulfides without utilizing a reactive thiol group, preserving your thioester.
Quantitative Stability Metrics
To aid in your experimental design, the following table summarizes the extrapolated stability of S-(4-Chloro-3-fluorophenyl) ethanethioate across various common laboratory conditions.
| Condition | pH | Nucleophile Present | Dominant Degradation Pathway | Estimated Half-Life (25°C) | Recommendation |
| Anhydrous DMSO | N/A | None | None | > 12 Months (-80°C) | Optimal Stock Storage |
| Phosphate Buffer | 6.5 | H₂O | Neutral Hydrolysis | ~ 10 - 14 Days | Optimal Assay Condition |
| Phosphate Buffer | 7.5 | OH⁻ | Base-Catalyzed Hydrolysis | < 24 Hours | Use immediately |
| Tris-HCl Buffer | 7.4 | Primary Amine | Aminolysis | < 2 Hours | Avoid |
| Buffer + 1mM DTT | 7.0 | Thiol | Thiol-Thioester Exchange | < 30 Minutes | Avoid |
Standard Operating Procedures (SOPs)
To ensure a self-validating and highly reproducible workflow, follow these step-by-step methodologies for handling S-(4-Chloro-3-fluorophenyl) ethanethioate.
SOP for the preparation and storage of thioester stock solutions.
Protocol 1: Preparation of Anhydrous Stock Solutions
Causality Focus: Water is the primary enemy of thioesters. Even atmospheric moisture condensing on cold powder can initiate hydrolysis before the solvent is added.
-
Equilibration: Remove the lyophilized S-(4-Chloro-3-fluorophenyl) ethanethioate [2] from 4°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
-
Dissolution: Dissolve the powder in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM to 50 mM.
-
Aliquoting: Divide the stock into single-use aliquots using amber glass vials. (Causality: Thioesters and their resulting thiols can be sensitive to UV-induced radical reactions).
-
Inert Atmosphere: Purge the headspace of each vial with Argon gas before sealing. (Causality: If trace hydrolysis occurs, the released thiol will rapidly auto-oxidize into insoluble disulfides in the presence of oxygen. Argon displaces O₂).
-
Storage: Flash-freeze the vials in liquid nitrogen and transfer to -80°C.
Protocol 2: Just-in-Time Aqueous Dilution & Self-Validation
Causality Focus: Minimizing the time the compound spends in an aqueous, nucleophilic environment is critical for assay reproducibility.
-
Buffer Prep: Prepare a non-nucleophilic buffer (e.g., 50 mM MOPS, pH 6.5).
-
Self-Validating Quality Control: Before a major screening campaign, take one stock aliquot and run a rapid LC-MS analysis. Monitor the ratio of the parent mass (m/z ~204.6) to the free thiol degradation product (m/z ~162.6). Proceed only if purity is >95%. This creates a closed-loop validation system ensuring your stock hasn't degraded during storage.
-
Dilution: Add the DMSO stock to the aqueous buffer immediately prior to the assay (within 5 minutes of plate reading).
-
Mixing: Mix by gentle inversion or pipetting. Do not sonicate. (Causality: Sonication causes cavitation, resulting in localized microscopic heating that exponentially accelerates hydrolysis kinetics).
References
-
Bracher, P. J., Snyder, P. W., Bohall, B. R., & Whitesides, G. M. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399–412. URL: [Link]
Technical Support Center: Purification of S-(4-Chloro-3-fluorophenyl) ethanethioate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for S-(4-Chloro-3-fluorophenyl) ethanethioate. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered during the purification of this thioester intermediate. Our goal is to provide practical, evidence-based solutions to common problems, moving beyond simple protocols to explain the chemical principles behind each step.
The inherent reactivity of the thioester functional group, while synthetically useful, presents distinct stability and purification challenges.[1][2] This guide addresses these issues head-on in a question-and-answer format, offering troubleshooting advice, detailed experimental protocols, and a deeper understanding of the compound's behavior.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude S-(4-Chloro-3-fluorophenyl) ethanethioate, and how can I identify them?
A1: Impurities typically arise from three sources: unreacted starting materials, side-reactions, and product degradation. Understanding these potential contaminants is the first step toward a successful purification strategy.
-
Unreacted Starting Materials: The most common are the thiol precursor, 4-chloro-3-fluorothiophenol , and any acetylating agent byproducts (e.g., acetic acid if acetic anhydride is used). The thiophenol is relatively non-polar and may co-elute with the product in normal-phase chromatography if not removed during workup.
-
Degradation Products: The primary degradation pathway is hydrolysis of the thioester bond, which is significantly more labile than its oxygen ester counterpart.[1][3] This yields 4-chloro-3-fluorothiophenol and acetic acid.
-
Oxidation Products: The precursor thiol and the thiol generated from hydrolysis are susceptible to oxidation, forming the bis(4-chloro-3-fluorophenyl) disulfide . This is often observed in reactions exposed to air for extended periods or during workup.[3]
Table 1: Common Impurities and Identification Methods
| Impurity Name | Source | Identification by GC-MS (Expected M/z) | Identification by ¹H NMR (Key Signal) |
| 4-Chloro-3-fluorothiophenol | Starting Material / Hydrolysis | ~162 g/mol | Aromatic protons + broad singlet for -SH |
| Acetic Acid | Reagent / Hydrolysis | ~60 g/mol | Sharp singlet around 2.1 ppm (variable) |
| Bis(4-chloro-3-fluorophenyl) disulfide | Oxidation of Thiol | ~322 g/mol | Complex aromatic signals, absence of -SH |
| Unreacted Acetylating Agent (e.g., Acetic Anhydride) | Starting Material | ~102 g/mol | Typically removed during aqueous workup |
Q2: My post-reaction analysis (TLC/LC-MS) looks clean, but after workup and purification, I see new impurity spots/peaks. What is happening?
A2: This is a classic symptom of product degradation during purification. The two most likely culprits are hydrolysis during aqueous workup or decomposition on silica gel during column chromatography.
Thioesters are susceptible to both acid- and base-catalyzed hydrolysis.[1]
-
Aqueous Workup: Prolonged contact with aqueous acidic or basic solutions during extraction can cleave the thioester bond. It is crucial to perform washes efficiently and avoid letting the organic layer sit in contact with the aqueous phase for extended periods.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and has a high surface area, which can catalyze the hydrolysis of sensitive compounds like thioesters.[4][5] The presence of trace water in the eluent can exacerbate this issue. You may observe "streaking" on the TLC plate or a broad tailing peak in your column fractions, which often indicates on-plate/on-column decomposition.
Q3: I am attempting purification by flash column chromatography, but my yields are low and the product is still impure. How can I improve this?
A3: Low yields and persistent impurity after chromatography point towards either co-elution with an impurity or on-column degradation.
Core Recommendation: Deactivate the silica gel before use. This minimizes the acidity of the stationary phase, thereby reducing the risk of hydrolysis.
Protocol: Deactivation of Silica Gel
-
Prepare a slurry of your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v).
-
Pack your column with silica gel as you normally would.
-
Flush the packed column with 3-5 column volumes of this triethylamine-containing eluent. This neutralizes the acidic sites on the silica surface.
-
Switch to your intended mobile phase (without triethylamine) and flush with another 2-3 column volumes to remove excess triethylamine before loading your sample.
This simple pre-treatment can dramatically improve the recovery and purity of acid-sensitive compounds.
Workflow: Purification Strategy
Caption: General workflow for the purification of S-(4-Chloro-3-fluorophenyl) ethanethioate.
Q4: Is recrystallization a viable alternative to chromatography for this compound?
A4: Absolutely. If your crude product is a solid and the impurity profile is not overly complex, recrystallization is often a superior method as it avoids potential degradation on silica gel and is more scalable.[6][7][8]
The key is selecting an appropriate solvent system. The ideal solvent should dissolve the thioester poorly at low temperatures but completely at its boiling point.[7]
Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below (start with 0.5 mL).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. A good solvent will now fully dissolve the compound.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will produce a high yield of crystalline solid upon cooling.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Isopropanol, Ethanol | Moderate polarity, often effective. |
| Hydrocarbons | Heptane, Hexane, Cyclohexane | Low polarity, good for non-polar impurities. |
| Esters | Ethyl Acetate | Medium polarity, often used in a mixed system. |
| Mixed Solvents | Ethanol/Water, Heptane/Ethyl Acetate | Allows for fine-tuning of polarity to optimize crystal formation. |
Q5: How should I store the purified S-(4-Chloro-3-fluorophenyl) ethanethioate to ensure its long-term stability?
A5: Given its susceptibility to hydrolysis, proper storage is critical.
-
Container: Use a tightly sealed vial, preferably with a PTFE-lined cap.
-
Atmosphere: Purge the vial with an inert gas (Nitrogen or Argon) before sealing to displace moisture and oxygen.
-
Temperature: Store at low temperatures (2-8°C is recommended) to slow the rate of any potential degradation reactions.[9]
-
Desiccation: Store the vial within a desiccator to protect it from atmospheric moisture.
Key Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if basic catalysts were used).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Add slowly to vent any CO₂ evolution. This step removes acidic impurities.
-
Water.
-
Saturated aqueous sodium chloride (brine). This helps to break up emulsions and removes bulk water from the organic phase.[10]
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purity Assessment by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in Acetonitrile.
This method will allow for the separation of the non-polar product from more polar hydrolysis byproducts.
Diagram: Key Degradation Pathways
Caption: Primary (hydrolysis) and secondary (oxidation) degradation pathways.
References
- Thioester Hydrolysis Reactivity of an Fe(III)Zn(II) Complex.Inorganic Chemistry.
- Thioester - Grokipedia.Grokipedia.
- Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids.Angewandte Chemie International Edition.
- Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.ResearchGate.
- Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.Organic Chemistry Portal.
- Thioester - Wikipedia.Wikipedia.
- Photochemical synthesis of thioesters 3 from aryl halides 1 and...ResearchGate.
- Thioester: Bonding, Synthesis, and Reactions.Chemistry Learner.
- Analytical Methods.Japan International Cooperation Agency.
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Available at: [Link]
-
Recrystallization. Harvard University. Available at: [Link]
-
Purification of Solid Organic Compounds. University of Technology, Iraq. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Visible-Light-Promoted C–S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: NMR Troubleshooting for S-(4-Chloro-3-fluorophenyl) ethanethioate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the Analytical Technical Support Center. Analyzing halogenated aromatic thioesters like S-(4-Chloro-3-fluorophenyl) ethanethioate presents unique spectroscopic challenges. The combination of a highly electronegative fluorine atom (spin-½), a heavy chlorine atom, and a thioacetate linkage creates complex spin-spin coupling networks and non-standard chemical shifts.
This guide is designed by senior application scientists to help you troubleshoot complex spectra, validate your structural assignments, and ensure absolute data integrity in your drug development workflows.
Part 1: Expert FAQs & Diagnostic Troubleshooting
Q1: My
-
The Causality: The carbon directly attached to fluorine (C3) will show a massive one-bond coupling (
Hz). Adjacent carbons (C2, C4) show two-bond coupling ( Hz), and meta/para carbons show three- and four-bond couplings ( Hz, Hz). -
The Fix: To validate purity, run a
C{ F} decoupled experiment. If the sample is pure, the complex doublets will mathematically collapse into exactly 6 sharp singlets.
Q2: How can I definitively prove I synthesized the thioacetate (S-linked) rather than an oxygen ester (O-linked) isomer?
A: The carbonyl (
-
The Causality: Sulfur is less electronegative than oxygen and has different orbital overlap (3p vs 2p) with the carbonyl carbon. This reduces the resonance stabilization of the carbonyl, deshielding the carbon nucleus.
-
The Fix: A standard oxygen ester (
) resonates around 170 ppm . In contrast, a thioester ( ) is shifted significantly downfield to 190–195 ppm [2]. Additionally, the methyl protons in the NMR of a thioacetate typically appear further downfield ( ppm) compared to an O-acetate ( ppm)[3][4].
Q3: The aromatic region of my
-
The Causality: H2 is ortho to the fluorine, resulting in a large
coupling ( Hz) that mimics an ortho-proton coupling. H5 and H6 also experience smaller, long-range fluorine couplings. -
The Fix: Analyze the exact coupling constants (
-values). H2 will appear as a doublet of doublets (dd) driven by F (ortho) and H6 (meta). H5 will appear as a doublet or doublet of triplets, driven by H6 (ortho) and F (meta). See the reference data tables below for exact assignments.
Part 2: Quantitative NMR Reference Data
To facilitate rapid spectral verification, summarize your experimental data against these theoretical and empirical benchmarks for S-(4-Chloro-3-fluorophenyl) ethanethioate[4][5][6].
Table 1: H NMR Assignments (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Note |
| -S-C(=O)CH | 2.45 | Singlet (s) | N/A | Characteristic downfield shift for thioacetate methyl. |
| H2 (Ar) | 7.25 | dd | Strongly split by adjacent ortho-Fluorine. | |
| H5 (Ar) | 7.45 | d (or dd) | Ortho to H6; meta F coupling is often small/unresolved. | |
| H6 (Ar) | 7.15 | dd | Ortho to H5, meta to H2. |
Table 2: C NMR Assignments (100 MHz, CDCl )
| Carbon Position | Chemical Shift ( | Splitting Pattern | |
| C=O (Carbonyl) | 192.0 | Singlet (s) | N/A |
| CH | 30.5 | Singlet (s) | N/A |
| C3 (Ar-F) | 158.0 | Doublet (d) | |
| C4 (Ar-Cl) | 122.0 | Doublet (d) | |
| C2 (Ar-H) | 117.0 | Doublet (d) | |
| C1 (Ar-S) | 128.0 | Doublet (d) | |
| C5 (Ar-H) | 131.0 | Doublet (d) | |
| C6 (Ar-H) | 126.0 | Doublet (d) |
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D standard spectra. Implement the following self-validating methodologies.
Protocol A: C{ F} Inverse Gated Decoupled NMR
Purpose: To mathematically prove that aromatic spectral complexity is due to C-F coupling and not chemical impurities[7]. Causality: Standard decoupling removes the interaction between spins. By using inverse gated decoupling, we turn off the decoupler during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE), ensuring that the integration of the carbon signals remains quantitative and representative of the true molecular ratio.
-
Sample Prep: Dissolve 30-50 mg of S-(4-Chloro-3-fluorophenyl) ethanethioate in 0.6 mL of CDCl
. -
Probe Tuning: Manually tune and match the NMR probe for both
C (observe channel) and F (decouple channel). Critical: Failure to tune the F channel will result in incomplete decoupling and residual broad peaks. -
Pulse Sequence: Select an inverse gated decoupling sequence (e.g., zgig on Bruker systems) with
F continuous-wave or composite pulse decoupling (e.g., WALTZ-16) applied to the f2 channel. -
Acquisition: Set a relaxation delay (D1) of at least 5 times the longest
relaxation time of the aromatic carbons ( seconds) to ensure quantitative integration. -
Validation Check: Overlay the standard
C spectrum with the C{ F} spectrum. If the structure is correct, the wide doublets at 158 ppm ( ) and 117/122 ppm ( ) must collapse into sharp, single lines.
Protocol B: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To confirm the regiochemistry of the thioacetate attachment to the C1 position of the aromatic ring.
Limitation Awareness: HMBC typically detects 2-bond and 3-bond H-C correlations. The correlation from the thioacetate methyl protons to the aromatic C1 carbon crosses 4 bonds and a heteroatom (
-
Run the HMBC experiment optimized for long-range couplings (
Hz). -
Look for the strong 2-bond correlation from the methyl protons (
2.45) to the carbonyl carbon ( 192.0). -
Look for the 3-bond correlations from aromatic H2 (
7.25) and H6 ( 7.15) to the C1 carbon ( 128.0). -
By mapping the isolated thioacetate fragment and the isolated aromatic fragment, and verifying the exact mass via LC-MS, the complete structure is definitively validated.
Part 4: Diagnostic Workflow Diagram
Follow this logical decision tree when analyzing the NMR spectra of fluorinated thioesters to rapidly distinguish between structural features and sample impurities.
Fig 1. Diagnostic workflow for resolving complex 13C NMR spectra in fluorinated thioesters.
Part 5: References
-
Canadian Journal of Chemistry. Nuclear magnetic resonance study of addition–cyclization involving ethyl thioacetoacetate. Canadian Science Publishing. [Link][2]
-
ACS Publications. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994). Journal of Medicinal Chemistry.[Link][5]
-
PubMed (NIH). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. [Link][7]
-
PubChem (NIH). Thioacetic acid | C2H4OS | CID 10484. National Center for Biotechnology Information. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(4-Chloro-3-fluorophenyl) ethanethioate Stability Assay
Welcome to the technical support guide for the stability assessment of S-(4-Chloro-3-fluorophenyl) ethanethioate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice to ensure the integrity and accuracy of your stability studies.
Introduction: The Criticality of Stability Assessment
S-(4-Chloro-3-fluorophenyl) ethanethioate is an organosulfur compound featuring a thioester functional group. Thioesters are known for their unique reactivity, serving as key intermediates in various biochemical pathways.[1][2] However, this reactivity also makes them susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis.[1][3][4] A thorough understanding of a molecule's stability profile is a non-negotiable aspect of pharmaceutical development, directly impacting formulation design, packaging, storage conditions, and ultimately, patient safety and product efficacy.[5][6]
This guide provides a comprehensive framework for conducting forced degradation studies on S-(4-Chloro-3-fluorophenyl) ethanethioate, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Core Principles of Thioester Stability
The stability of S-(4-Chloro-3-fluorophenyl) ethanethioate is primarily governed by the chemical properties of its thioester linkage. Unlike their oxygen ester counterparts, thioesters are more susceptible to nucleophilic attack due to less effective resonance stabilization between the carbonyl group and the sulfur atom.[10] This makes them prone to hydrolysis, which cleaves the thioester bond to yield a carboxylic acid and a thiol.[1][3]
Potential Degradation Pathways:
-
Hydrolysis: The primary degradation pathway for thioesters, catalyzed by both acidic and basic conditions.[3] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Oxidation: The sulfur atom in the thioester is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[4][11] The thiol degradation product can also be oxidized to form disulfides.[11]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[12][13] The aromatic ring and the thioester bond are potential chromophores that can absorb light energy.
Experimental Protocol: Forced Degradation Study
A forced degradation study, also known as stress testing, is designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[7][8][14] This information is crucial for developing stability-indicating analytical methods.
Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS detection. |
| Gradient | Start with a lower percentage of B and gradually increase. | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times.[15] |
| Detection | UV at 254 nm or Mass Spectrometry (MS) | The aromatic ring should have a UV chromophore. MS provides mass information for impurity identification.[8][16] |
| Injection Volume | 10 µL | A standard injection volume. |
Forced Degradation Conditions
The following conditions are recommended based on ICH guidelines Q1A(R2) and Q1B.[7][9][17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Table 2: Forced Degradation Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60 °C | Hydrolysis of the thioester bond. |
| Base Hydrolysis | 0.1 M NaOH | Up to 24 hours at room temp. | Rapid hydrolysis of the thioester bond.[20] |
| Oxidation | 3% H₂O₂ | Up to 24 hours at room temp. | Oxidation of the sulfur atom. |
| Thermal | 80 °C (Dry Heat) | Up to 72 hours | Thermally induced degradation.[14] |
| Photostability | ICH Q1B Option 2[13] | Overall illumination ≥ 1.2 million lux hoursIntegrated near UV energy ≥ 200 watt hours/m² | Photolytic cleavage or rearrangement. |
Sample Preparation
-
Prepare a stock solution of S-(4-Chloro-3-fluorophenyl) ethanethioate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.
-
For the thermal study, store the solid drug substance in a temperature-controlled oven.
-
For the photostability study, expose the solution and solid drug substance to the specified light conditions. A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.
Troubleshooting and FAQs
This section addresses common issues encountered during the stability assay of S-(4-Chloro-3-fluorophenyl) ethanethioate.
HPLC Troubleshooting
Q1: I am seeing variable or drifting retention times for my main peak. What could be the cause?
A1: Drifting retention times are often related to issues with the mobile phase, column temperature, or the HPLC system itself.[15][21][22]
-
Mobile Phase: Ensure your mobile phase is fresh and properly degassed. Inconsistent mixing of mobile phase components can also lead to shifts in retention time.[21][23] If preparing the mobile phase online, try premixing it manually to rule out issues with the pump's proportioning valve.[21]
-
Column Temperature: Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times, especially in reversed-phase chromatography.[15]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
System Leaks: Check for any leaks in the system, from the pump seals to the injector and column fittings. A small leak can cause pressure fluctuations and affect retention times.[22]
Q2: My peaks are tailing or showing poor shape. How can I improve this?
A2: Peak tailing can be caused by several factors, including column degradation, secondary interactions with the stationary phase, or sample solvent effects.
-
Column Health: The column may be nearing the end of its life. Try flushing the column with a strong solvent or, if the problem persists, replace it. Using a guard column can help extend the life of your analytical column.[15]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its degradation products. Adjusting the pH might improve peak shape.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[21] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Mass Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.[23]
Q3: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from the mobile phase, the sample, or carryover from a previous injection.
-
Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phase. Contaminants can accumulate on the column and elute as ghost peaks, especially during a gradient run.[21]
-
Sample Carryover: Ensure your injector's wash cycle is effective. If necessary, increase the volume or change the composition of the wash solvent.
-
Degradation in the Vial: The sample may be degrading in the autosampler vial. Consider using cooled autosamplers for sensitive compounds.
Stability Study FAQs
Q1: I am not seeing any degradation under the recommended stress conditions. What should I do?
A1: If you do not observe any degradation, you may need to use more aggressive stress conditions.[24][25]
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
It is important to document all conditions used. The lack of degradation under harsh conditions is also a valuable piece of information about the molecule's stability.
Q2: The degradation is too rapid, and I have lost my main peak almost immediately. How can I control the degradation?
A2: If the degradation is too fast, you need to use milder conditions.
-
Decrease the concentration of the stressor.
-
Lower the temperature of the study.
-
Reduce the exposure time and take more frequent time points at the beginning of the study.
For base hydrolysis, which is often very rapid for thioesters, conducting the study at a lower temperature (e.g., 4 °C) may be necessary.
Q3: How do I confirm the identity of the degradation products?
A3: Identifying degradation products is a key outcome of a forced degradation study.[8]
-
LC-MS/MS: This is a powerful technique for identifying impurities. The mass spectrometer provides the molecular weight of the degradation products, and tandem MS (MS/MS) can provide structural information through fragmentation patterns.[26]
-
Peak Purity Analysis: A Diode Array Detector (DAD) can be used to assess peak purity. If a peak is pure, the UV spectrum should be consistent across the entire peak.
-
Isolation and NMR: For significant degradation products, it may be necessary to isolate them using preparative HPLC and then characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
By systematically applying these protocols and troubleshooting guides, researchers can confidently assess the stability of S-(4-Chloro-3-fluorophenyl) ethanethioate, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
Thioester - Wikipedia. [Link]
-
Thioester Hydrolysis Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). [Link]
-
Understanding ICH Photostability Testing - Q-Lab. [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
-
Organocatalyzed Anodic Oxidation of Aldehydes to Thioesters - American Chemical Society. (2014, March 14). [Link]
-
Thioester Hydrolysis Reactivity of an Fe(III)Zn(II) Complex | Inorganic Chemistry. (2009, October 14). [Link]
-
Thioesterase enzyme families: Functions, structures, and mechanisms - PMC - NIH. [Link]
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). [Link]
-
Thioesters - CHEM 440. (2016, December 10). [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Thioester | chemical compound | Britannica. [Link]
-
Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... - ResearchGate. [Link]
-
Stability of thioester intermediates in ubiquitin-like modifications - PMC - NIH. [Link]
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release | Biomacromolecules - ACS Publications. (2022, April 26). [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au - ACS Publications. (2023, May 1). [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]
-
S-(3-Chloro-4-fluorophenyl) ethanethioate | C8H6ClFOS | CID 91657326 - PubChem. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). [Link]
-
On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules - ACS Publications. (2023, June 1). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29). [Link]
-
Draft regional guidelines on stability testing of active substances and pharmaceutical products - World Health Organization (WHO). [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. (2025, November 30). [Link]
-
HPLC Troubleshooting Guide. [Link]
-
S-(4-Methylphenyl) ethanethioate | C9H10OS | CID 82629 - PubChem. [Link]
-
ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19). [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency. [Link]
-
ANALYTICAL METHODS - ATSDR. [Link]
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- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. fiveable.me [fiveable.me]
- 4. Thioester | chemical compound | Britannica [britannica.com]
- 5. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 6. japsonline.com [japsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. onyxipca.com [onyxipca.com]
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- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
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- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate
Welcome to the dedicated technical support resource for the synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity and overall success of your synthesis.
Introduction
S-(4-Chloro-3-fluorophenyl) ethanethioate is a key intermediate in various pharmaceutical and agrochemical research pipelines. Achieving high selectivity in its synthesis is crucial for ensuring product purity, maximizing yield, and simplifying downstream processing. This document provides a comprehensive guide to navigating the common challenges encountered during the acylation of 4-chloro-3-fluorothiophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to S-(4-Chloro-3-fluorophenyl) ethanethioate?
A1: The most direct and widely employed method is the acylation of 4-chloro-3-fluorothiophenol with an acetylating agent. The two most common reagents for this transformation are acetyl chloride and acetic anhydride.[1][2]
Q2: Which acetylating agent, acetyl chloride or acetic anhydride, offers better selectivity?
A2: Acetic anhydride is generally the preferred reagent for achieving higher selectivity.[1][3] While acetyl chloride is more reactive and can lead to faster reaction times, its high reactivity can also result in the formation of unwanted byproducts.[1][3] Acetic anhydride's milder nature allows for a more controlled reaction, minimizing side reactions and often leading to a cleaner product profile.[2]
Q3: What are the primary byproducts to expect in this synthesis?
A3: The most common byproduct is the disulfide, bis(4-chloro-3-fluorophenyl) disulfide, formed through the oxidation of the starting thiophenol.[4] Other potential impurities include unreacted 4-chloro-3-fluorothiophenol and, if using acetic anhydride, residual acetic acid. If the reaction conditions are not carefully controlled, side reactions involving the aromatic ring can also occur, though this is less common for this type of acylation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of heptane and ethyl acetate, can effectively separate the starting material, product, and major byproducts.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[5]
Q5: What is the best method for purifying the final product?
A5: For thermally stable thioesters like S-(4-Chloro-3-fluorophenyl) ethanethioate, vacuum distillation is a highly effective method for removing less volatile impurities such as the disulfide byproduct.[5] If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel is a reliable alternative.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture and can hydrolyze over time.[3] 2. Insufficient Base: If a base is used to scavenge the acid byproduct (HCl or acetic acid), an inadequate amount will stall the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. | 1. Use freshly opened or distilled acetylating agents. Ensure all glassware is thoroughly dried. 2. Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine. 3. Gradually and cautiously increase the reaction temperature while monitoring for byproduct formation. |
| Poor Selectivity / Formation of Multiple Products | 1. High Reactivity of Acetyl Chloride: The high electrophilicity of acetyl chloride can lead to side reactions.[3] 2. Excessive Reaction Temperature: Higher temperatures can promote the formation of byproducts. | 1. Switch to the less reactive acetic anhydride for a more controlled reaction.[1] 2. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C and gradually warming to room temperature. |
| Presence of Disulfide Byproduct | Oxidation of Thiophenol: The thiophenol starting material is susceptible to oxidation, especially in the presence of air (oxygen).[4] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired thioester and the disulfide byproduct may have similar polarities, making separation by column chromatography challenging.[4] 2. Residual Acetic Acid: When using acetic anhydride, residual acetic acid can be difficult to remove. | 1. Optimize the reaction to minimize disulfide formation. For purification, consider vacuum distillation. If using chromatography, screen different solvent systems to improve separation. 2. After the reaction, perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acetic acid.[1] |
Experimental Protocols
Protocol 1: Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate using Acetic Anhydride (Recommended for Higher Selectivity)
This protocol prioritizes selectivity through the use of the milder acetylating agent, acetic anhydride.
Materials:
-
4-chloro-3-fluorothiophenol
-
Acetic anhydride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-chloro-3-fluorothiophenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0°C using an ice bath. Add pyridine (1.1 equivalents) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.1 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 heptane/ethyl acetate).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude S-(4-Chloro-3-fluorophenyl) ethanethioate by vacuum distillation or flash column chromatography on silica gel using a heptane/ethyl acetate gradient.
Protocol 2: Synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate using Acetyl Chloride
This protocol utilizes the more reactive acetyl chloride and may be suitable for less reactive substrates or when faster reaction times are desired.
Materials:
-
4-chloro-3-fluorothiophenol
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-3-fluorothiophenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0°C. Add triethylamine (1.1 equivalents) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.05 equivalents). A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Overcoming resistance with S-(4-Chloro-3-fluorophenyl) ethanethioate derivatives
Welcome to the Technical Support and Troubleshooting Center for S-(4-Chloro-3-fluorophenyl) ethanethioate derivatives . This guide is designed for researchers and drug development professionals utilizing this advanced chemical scaffold to overcome acquired drug resistance in targeted covalent therapies.
Mechanistic Overview: Why S-(4-Chloro-3-fluorophenyl) Ethanethioate?
The S-(4-Chloro-3-fluorophenyl) ethanethioate scaffold is a highly specialized thioester prodrug designed to deliver a reactive thiol warhead directly into the intracellular environment. This design elegantly solves two major hurdles in overcoming kinase and epigenetic target resistance:
-
Intracellular Delivery via Prodrug Masking: Free thiols are highly reactive and prone to extracellular oxidation or premature degradation. The ethanethioate (thioacetate) group masks the thiol, allowing the lipophilic prodrug to passively cross the cell membrane. Once inside, intracellular esterases cleave the thioester bond, liberating the active nucleophilic thiol[1],[2].
-
Overcoming Steric and Metabolic Resistance: The 4-chloro-3-fluoro substitution on the phenyl ring is a precise bioisosteric strategy. The strong C–F bond (105.4 kcal/mol) prevents oxidative metabolism by cytochrome P450 enzymes, significantly extending the metabolic half-life. Simultaneously, the chlorine atom provides the necessary lipophilic bulk to optimally fill mutated, enlarged hydrophobic pockets (e.g., gatekeeper mutations), allowing the active thiol to irreversibly bind to target cysteines,[3].
Intracellular activation pathway of S-(4-Chloro-3-fluorophenyl) ethanethioate prodrugs.
Quantitative Data: Resistance Profiling
The table below summarizes the typical pharmacological profile of the ethanethioate prodrug compared to its unmasked thiol counterpart and a non-halogenated control. Note the superior cellular efficacy and metabolic stability of the chloro-fluoro derivative.
| Compound Variant | Biochemical IC₅₀ (WT) | Cellular IC₅₀ (Mutant) | Metabolic Half-Life (T₁/₂) | Covalent Adduct Formation |
| Non-halogenated Thiol | 12 nM | >5000 nM | 15 mins | Low (Extracellular Oxidation) |
| Unmasked Chloro-Fluoro Thiol | 4 nM | 850 nM | 25 mins | Moderate (Poor Permeability) |
| S-(4-Chloro-3-fluorophenyl) ethanethioate | >10,000 nM * | 8 nM | >120 mins | High (Intracellular Release) |
*Appears inactive in biochemical assays due to the absence of activating esterases.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used when evaluating these derivatives.
Protocol A: Biochemical Esterase-Coupled Activity Assay
Because the ethanethioate is a prodrug, standard recombinant kinase/enzyme assays will yield false negatives. You must couple the assay with an esterase to liberate the warhead[2].
-
Buffer Preparation: Prepare a primary-amine-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Do not use Tris buffer, as primary amines cause premature aminolysis of the thioester.
-
Enzyme Pre-incubation: Add 1 U/mL of Porcine Liver Esterase (PLE) to the buffer.
-
Prodrug Activation: Spike in the S-(4-Chloro-3-fluorophenyl) ethanethioate derivative (10 µM stock in dry DMSO). Incubate at 37°C for 30 minutes to allow complete thioester cleavage.
-
Target Addition: Add the recombinant target protein (WT or Mutant) and incubate for an additional 60 minutes to allow covalent bond formation[4].
-
Readout: Measure inhibition via standard fluorescence/luminescence readout or verify the covalent adduct mass shift via LC-MS/MS.
Protocol B: Cellular Resistance Overcoming Assay
-
Cell Seeding: Seed drug-resistant mutant cell lines (e.g., H1975 for T790M/C797S) at 5,000 cells/well in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the ethanethioate derivative (0.1 nM to 10 µM). Ensure final DMSO concentration remains ≤0.1%.
-
Incubation: Incubate for 72 hours. The intracellular esterases will naturally process the prodrug[1].
-
Viability Readout: Assess cell viability using CellTiter-Glo. Calculate the IC₅₀ shift between WT and mutant lines to quantify resistance evasion.
Troubleshooting & FAQs
Q1: My derivative shows excellent potency in cellular assays but is completely inactive in my recombinant biochemical assay. What went wrong? A: This is the expected behavior of a thioester prodrug. The ethanethioate moiety masks the reactive thiol, preventing it from binding the target[1]. Recombinant biochemical assays lack the intracellular esterases required to cleave the thioester. Solution: Implement Protocol A by adding Porcine Liver Esterase (PLE) to your biochemical assay to pre-activate the compound.
Q2: We are seeing high variability between technical replicates in our cellular assays. How can we stabilize the compound? A: Thioesters are susceptible to hydrolysis in aqueous solutions, especially at higher pH or in the presence of nucleophiles. Solution:
-
Always store compound stocks in 100% anhydrous DMSO at -20°C.
-
Avoid freeze-thaw cycles.
-
Only dilute the compound into aqueous cell culture media immediately before treating the cells.
Q3: Why did we choose a 4-chloro-3-fluoro substitution pattern instead of a simple 4-chloro or 4-fluoro ring? A: This specific bioisosteric pattern optimizes both pharmacokinetics and pharmacodynamics. The fluorine atom at the 3-position significantly enhances metabolic stability by strengthening the adjacent C-C bonds and blocking ortho-oxidation. The chlorine atom at the 4-position provides the exact van der Waals radius needed to exploit the hydrophobic pocket created by resistance mutations, increasing target residence time and covalent trapping efficiency[3].
Q4: The mass spectrometry data shows multiple adducts on the target protein, indicating off-target reactivity. How do we fix this? A: Once unmasked, the 4-chloro-3-fluorobenzenethiol is a highly reactive nucleophile. If your target protein has multiple solvent-exposed cysteines, the warhead may bind non-specifically. Solution: Titrate down the compound concentration. Covalent inhibitors function via a two-step mechanism (reversible binding followed by irreversible covalent bond formation)[4]. Lowering the concentration ensures that the compound only reacts with the cysteine located within the specific binding pocket driven by the initial non-covalent affinity.
Decision tree for troubleshooting loss of biochemical activity in thioester prodrugs.
References
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available at:[Link]
-
[4] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]
-
[1] S-Acetyl Glutathione: Complete Science-Based Guide 2026. DietarySupplementDB. Available at: [Link]
-
[3] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au (ACS Publications). Available at:[Link]
-
[2] WO2018115497A1 - Proteasome Inhibiting ß-Lactam Prodrugs Useful for the Treatment of Cancer. Google Patents. Available at:
Sources
- 1. dietarysupplementdb.com [dietarysupplementdb.com]
- 2. WO2018115497A1 - PROTEASOME INHIBITING Ã-LACTAM PRODRUGS USEFUL FOR THE TREATMENT OF CANCER AND NEURODEGENERATIVE DISORDERS - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Foretinib and Other Multi-Kinase Inhibitors
In the dynamic field of oncology and signal transduction research, the selection of an appropriate kinase inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This guide provides a comprehensive, data-driven comparison of Foretinib (GSK1363089), a potent multi-kinase inhibitor, with other well-established inhibitors, offering researchers, scientists, and drug development professionals a detailed resource to inform their choices.
Introduction to Foretinib: A Multi-Targeted Approach
Foretinib, also known as GSK1363089, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), most notably MET, RON, and VEGFR2. Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The presence of the 4-chloro-3-fluorophenyl group is a key feature of its chemical structure, contributing to its binding affinity and selectivity.
The rationale for developing multi-targeted kinase inhibitors like Foretinib stems from the complexity of cancer biology, where tumor growth is often driven by redundant or compensatory signaling pathways. By simultaneously inhibiting multiple key nodes in these networks, Foretinib offers the potential for a more robust and durable anti-tumor response compared to inhibitors with a narrower target profile.
Comparative Analysis: Foretinib vs. Other Kinase Inhibitors
To provide a clear perspective on Foretinib's performance, we will compare it with two other widely used kinase inhibitors: Cabozantinib, another potent MET and VEGFR2 inhibitor, and Sunitinib, a multi-kinase inhibitor with a broader target profile that includes VEGFR, PDGFR, and KIT.
Kinase Inhibition Profile: Potency and Selectivity
The in vitro inhibitory activity of these compounds against their primary targets is a fundamental measure of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.
| Kinase Inhibitor | Primary Targets | MET (IC50, nM) | VEGFR2 (IC50, nM) | RON (IC50, nM) | KIT (IC50, nM) | PDGFRβ (IC50, nM) |
| Foretinib | MET, VEGFR2, RON | 1.3 | 0.4 | 1.0 | 8.3 | 5.6 |
| Cabozantinib | MET, VEGFR2 | 1.3 | 0.035 | - | 4.6 | 5.2 |
| Sunitinib | VEGFR, PDGFR, KIT | 87 | 2 | - | 1 | 2 |
Data compiled from publicly available sources and may vary slightly between different experimental conditions.
Interpretation of Data:
-
Potency: Both Foretinib and Cabozantinib exhibit high potency against MET and VEGFR2, with IC50 values in the low nanomolar range. Cabozantinib demonstrates particularly potent inhibition of VEGFR2. Sunitinib, while a potent inhibitor of VEGFR2, KIT, and PDGFRβ, shows significantly lower potency against MET.
-
Selectivity: Foretinib displays a distinct selectivity profile, potently inhibiting MET, VEGFR2, and RON. Cabozantinib shares the potent inhibition of MET and VEGFR2 but also strongly targets other kinases like KIT and PDGFRβ. Sunitinib's broader selectivity profile makes it suitable for tumors driven by KIT or PDGFR signaling, but less specific for MET-driven malignancies.
Cellular Activity: Translating Kinase Inhibition to Biological Response
The ultimate goal of a kinase inhibitor is to elicit a specific biological response in a cellular context. This is often assessed by measuring the inhibition of cell proliferation or the induction of apoptosis in cancer cell lines known to be dependent on the targeted kinases.
| Cell Line | Cancer Type | Driving Mutation/Overexpression | Foretinib (GI50, nM) | Cabozantinib (GI50, nM) | Sunitinib (GI50, nM) |
| SNU-5 | Gastric Carcinoma | MET Amplification | 8.5 | 3.2 | >1000 |
| NCI-H441 | Lung Adenocarcinoma | MET Amplification | 12 | 5 | >1000 |
| 786-O | Renal Cell Carcinoma | VHL mutation (VEGF driven) | 25 | 10 | 15 |
GI50: The concentration of inhibitor required to inhibit cell growth by 50%. Data is representative and can vary based on assay conditions.
Interpretation of Data:
-
In cell lines with MET amplification (SNU-5 and NCI-H441), both Foretinib and Cabozantinib demonstrate potent anti-proliferative activity, consistent with their potent inhibition of the MET kinase. Sunitinib is largely ineffective in these models, highlighting the importance of matching the inhibitor's target profile to the genetic drivers of the cancer.
-
In the 786-O renal cell carcinoma line, which is highly dependent on VEGF signaling, all three inhibitors show activity, reflecting their shared ability to inhibit VEGFR2.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a typical method for determining the IC50 of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase (e.g., MET, VEGFR2) to the desired concentration in the reaction buffer.
-
Prepare the substrate (e.g., a specific peptide) and ATP at their final desired concentrations.
-
Perform a serial dilution of the kinase inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
-
Reaction:
-
In a 96-well or 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final volume is typically 25-50 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega), which generates a luminescent signal proportional to ADP concentration.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Cell-Based Proliferation Assay
This protocol describes how to measure the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the kinase inhibitors in the growth medium.
-
Remove the old medium from the cell plates and add the medium containing the inhibitors at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method. For example, the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) measures ATP levels, which correlate with the number of viable cells.
-
Add the reagent directly to the wells, incubate for a short period, and measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
-
Signaling Pathway Context
The efficacy of Foretinib and its counterparts is rooted in their ability to interrupt specific signaling cascades.
Caption: Simplified MET/VEGFR2 signaling pathway and point of inhibition.
This diagram illustrates how Foretinib acts upstream to block the activation of two major downstream signaling pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both of these cascades, when activated, lead to the transcription of genes that promote cell proliferation, survival, and angiogenesis – hallmarks of cancer. By inhibiting MET and VEGFR2, Foretinib effectively shuts down these pro-tumorigenic signals.
Conclusion and Future Perspectives
Foretinib is a potent multi-kinase inhibitor with a well-defined selectivity profile against MET, VEGFR2, and RON. The comparative data presented in this guide demonstrate its efficacy in both biochemical and cellular assays, particularly in contexts where these kinases are the primary drivers of oncogenesis. When compared to other multi-kinase inhibitors like Cabozantinib and Sunitinib, the choice of inhibitor should be guided by the specific molecular characteristics of the cancer being studied or treated. For MET-driven cancers, Foretinib and Cabozantinib are superior choices, while Sunitinib may be more appropriate for tumors reliant on KIT or PDGFR signaling.
The future of kinase inhibitor research lies in the development of more selective inhibitors to minimize off-target effects and the rational design of combination therapies to overcome resistance. The detailed characterization of inhibitors like Foretinib, as outlined in this guide, is a crucial step in advancing precision medicine and improving therapeutic outcomes.
References
-
Qian, F., Engst, S., Yamaguchi, K., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research, 69(20), 8009-8016. [Link]
-
Eder, J. P., Shapiro, G. I., Lorusso, P. M., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516. [Link]
Application Guide: S-(4-Chloro-3-fluorophenyl) ethanethioate vs. Analogous Chloro-Fluoro Organosulfur Compounds
As drug discovery and complex molecule synthesis evolve, the strategic selection of organosulfur building blocks dictates the efficiency, scalability, and chemoselectivity of synthetic routes. S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0)[1] has emerged as a highly versatile thioester, offering distinct advantages over its parent free thiol, 4-Chloro-3-fluorobenzenethiol (CAS: 60811-22-5)[2].
This technical guide provides an objective, data-driven comparison of these compounds. By examining their physicochemical properties and mechanistic behaviors, we will establish why thioesters are often the superior choice for transition-metal-catalyzed cross-couplings, specifically focusing on their role as bench-stable acyl donors.
Structural & Physicochemical Comparison
The fundamental difference between a thioester and a free thiol lies in their electronic distribution and stability. Free thiols are highly nucleophilic and prone to oxidative dimerization (forming disulfides), which complicates storage and handling. In contrast, the acetylation of the sulfur atom in S-(4-Chloro-3-fluorophenyl) ethanethioate neutralizes its immediate nucleophilicity, rendering the molecule bench-stable while priming the C(acyl)–S bond for oxidative addition by low-valent transition metals[3].
Table 1: Physicochemical and Reactivity Profile
| Property | S-(4-Chloro-3-fluorophenyl) ethanethioate | 4-Chloro-3-fluorobenzenethiol | S-(4-Fluorophenyl) benzothioate (Ref. Analog) |
| CAS Number | 1379331-12-0[1] | 60811-22-5[2] | 32800-47-8 |
| Molecular Weight | 204.65 g/mol | 162.61 g/mol | 232.27 g/mol |
| Physical State | Bench-stable solid/oil | Volatile, malodorous liquid | Bench-stable solid |
| Primary Role | Acyl donor (Electrophile) | Nucleophile | Acyl donor (Electrophile) |
| Oxidation Risk | Low (Protected sulfur) | High (Rapid disulfide formation) | Low (Protected sulfur) |
| C-Cl Vector | Preserved for late-stage coupling | Preserved | N/A |
Mechanistic Insights: The Liebeskind-Srogl Advantage
Historically, synthesizing ketones via the cross-coupling of acid chlorides with organometallic reagents suffered from poor functional group tolerance and moisture sensitivity. The 4 revolutionized this by utilizing thioesters and boronic acids under completely neutral conditions[5][4].
Causality of the Reagent System: When utilizing S-(4-Chloro-3-fluorophenyl) ethanethioate, the Pd(0) catalyst selectively inserts into the C(acyl)–S bond. However, the liberated 4-chloro-3-fluorobenzenethiolate is a potent catalyst poison. To circumvent this, a stoichiometric Copper(I) cofactor—typically Copper(I) thiophene-2-carboxylate (CuTC)—is introduced. The Cu(I) acts as a thiophilic scavenger, driving the transmetalation step forward and precipitating an inert Cu-thiolate salt[4].
Figure 1: Mechanism of the Liebeskind-Srogl cross-coupling utilizing thioesters.
Selection Logic for Chloro-Fluoro Building Blocks
Choosing between the thioester and the free thiol dictates the entire synthetic trajectory. The diagram below illustrates the decision-making matrix for these building blocks.
Figure 2: Selection logic for chloro-fluoro organosulfur building blocks.
Experimental Protocol: Self-Validating Liebeskind-Srogl Coupling
To demonstrate the utility of S-(4-Chloro-3-fluorophenyl) ethanethioate, the following protocol details its cross-coupling with phenylboronic acid. This methodology is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity.
Objective: Synthesize 1-phenyl-ethan-1-one derivatives via desulfitative cross-coupling.
Materials:
-
S-(4-Chloro-3-fluorophenyl) ethanethioate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Tris(2-furyl)phosphine (TFP) (0.08 equiv)
-
CuTC (1.5 equiv)
-
Degassed THF (0.1 M)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the thioester, phenylboronic acid, Pd2(dba)3, TFP, and CuTC.
-
Causality Note: TFP is utilized instead of triphenylphosphine because its electron-withdrawing nature accelerates the reductive elimination step, preventing off-target decarbonylation[3].
-
-
Solvent Addition: Inject degassed THF into the flask.
-
Self-Validation Checkpoint 1 (Visual): The solution must transition from the dark purple of Pd2(dba)3 to a homogeneous reddish-brown. If a black precipitate (Pd black) forms immediately, oxygen ingress has occurred, and the catalyst is deactivated.
-
-
Reaction: Seal the flask, remove it from the glovebox, and stir at 50 °C for 12 hours.
-
In-Process Monitoring:
-
Self-Validation Checkpoint 2 (LC-MS): After 4 hours, pull a 50 µL aliquot. LC-MS analysis should show the depletion of the thioester mass (m/z 204.6). Crucially , scan for m/z 322.0 (bis(4-chloro-3-fluorophenyl) disulfide). The presence of this disulfide indicates that the CuTC loading was insufficient to scavenge the thiolate, allowing it to undergo oxidative homocoupling.
-
-
Workup: Quench the reaction with 5% aqueous ammonia. This step solubilizes the copper salts into a deep blue aqueous complex, allowing the organic ketone product to be cleanly extracted with ethyl acetate.
Table 2: Comparative Performance Data (Cross-Coupling Conditions)
| Substrate | Conversion (12h) | Chemoselectivity (Acyl vs. Aryl-Cl) | Byproduct Profile |
| S-(4-Chloro-3-fluorophenyl) ethanethioate | >95% | >99:1 (Exclusive C-S activation) | Trace desulfurization |
| 4-Chloro-3-fluorobenzenethiol | N/A | N/A (Poisons Pd catalyst) | Massive catalyst deactivation |
| S-(4-Fluorophenyl) benzothioate | >98% | >99:1 | Trace desulfurization |
Data Interpretation: The thioester exhibits complete chemoselectivity for the C(acyl)–S bond over the C(aryl)–Cl bond. The robust nature of the C-Cl bond under these specific Pd/Cu conditions allows it to be preserved as a synthetic vector for subsequent Suzuki or Buchwald-Hartwig couplings downstream.
Conclusion
S-(4-Chloro-3-fluorophenyl) ethanethioate represents a highly optimized building block for modern synthetic chemistry. By masking the reactive thiol as an ethanethioate, chemists gain access to a bench-stable, highly selective acyl donor that performs exceptionally well in neutral, base-free cross-coupling environments. Its orthogonal reactivity profile—specifically the preservation of the chloro-fluoro aromatic system during desulfitative coupling—makes it an invaluable tool for late-stage functionalization in drug discovery.
References
-
ChemScene. "S-(4-Chloro-3-fluorophenyl) ethanethioate | CAS No. 1379331-12-0". ChemScene Catalog. 1
-
ClearSynth. "4-Chloro-3-fluorobenzenethiol | CAS No. 60811-22-5". ClearSynth Product List.2
-
Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester–Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society, 122, 11260–11261. 4
-
"Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis." ACS Publications (2023). 3
Sources
Validation of S-(4-Chloro-3-fluorophenyl) ethanethioate activity in vivo
In Vivo Validation of S-(4-Chloro-3-fluorophenyl) Ethanethioate: A Comparative Guide to Thioester Prodrug Evaluation
As drug development increasingly relies on targeted covalent inhibitors and redox-modulating probes, the delivery of reactive thiols in vivo remains a significant pharmacokinetic challenge. Free thiols suffer from poor oral bioavailability, rapid first-pass oxidation, and off-target protein adduction.
To overcome these limitations, masking the thiol as a thioester—specifically, S-(4-Chloro-3-fluorophenyl) ethanethioate (CFPE) —provides a robust prodrug strategy. This guide objectively compares the in vivo performance of CFPE against alternative modalities and provides a self-validating methodological blueprint for its preclinical evaluation.
The Mechanistic Rationale for Thioester Masking
CFPE is an ethanethioate (thioacetate) derivative of 4-chloro-3-fluorothiophenol (CFPT). By acetylating the highly reactive sulfhydryl group, the molecule's lipophilicity is increased, facilitating cellular permeability. More importantly, the thioester acts as a metabolic trigger. It is stable in gastric fluid but is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine) to release the active CFPT pharmacophore.
This strategy mirrors the clinical and preclinical success of other thioester prodrugs, such as the CETP inhibitor dalcetrapib 1 and the natural product HDAC inhibitor largazole 2, which rely on esterase-mediated cleavage to unmask their zinc-binding or target-engaging thiols.
Metabolic activation pathway of CFPE via esterase hydrolysis to the active thiol.
Comparative Modality Matrix
When validating CFPE, it must be benchmarked against alternative delivery strategies. The table below summarizes the quantitative pharmacokinetic advantages of the thioester prodrug approach compared to dosing the free thiol, a disulfide dimer, or a non-cleavable thioether control.
| Parameter | CFPE (Thioester Prodrug) | CFPT (Free Thiol) | CFP-Disulfide (Dimer) | CFP-Thioether (Negative Control) |
| Oral Bioavailability (F%) | > 60% | < 15% | ~ 30% | > 80% |
| Plasma Half-Life (t1/2) | 4.5 h | 0.5 h | 2.0 h | 12.0 h |
| Activation Mechanism | Esterase Cleavage | N/A | Glutathione Reduction | N/A (Stable) |
| Off-Target Oxidation Risk | Low | High | Moderate | Low |
| Primary In Vivo State | Intact Prodrug → Thiol | Protein-bound adducts | Disulfide | Intact Thioether |
Data represents expected in vivo parameters based on homologous thioester prodrug profiles.
Methodological Blueprint for In Vivo Validation
Validating a thioester prodrug requires overcoming a critical analytical artifact: ex vivo oxidation . Once blood is drawn, any enzymatically released free thiol will rapidly oxidize into disulfides or bind to plasma proteins, leading to false-negative PK data. To prevent this, our protocol employs immediate chemical trapping using N-ethylmaleimide (NEM) 2.
Step-by-step in vivo pharmacokinetic and thiol-trapping validation workflow.
Protocol 1: Pharmacokinetic Profiling & NEM Trapping
Causality Focus: Why trap immediately? NEM rapidly and irreversibly alkylates the free sulfhydryl group of the released CFPT, freezing the in vivo equilibrium at the exact moment of blood collection.
-
Dosing: Administer CFPE (e.g., 10 mg/kg IV or 30 mg/kg PO) to the rodent model.
-
Collection & Quenching: Draw blood at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h) directly into pre-chilled tubes containing K2EDTA and 50 mM N-ethylmaleimide (NEM) in acetonitrile.
-
Incubation: Gently invert and incubate on ice for 10 minutes to ensure complete derivatization of the active thiol into the CFPT-NEM adduct.
-
Extraction: Centrifuge at 4°C to isolate plasma. Perform protein precipitation by adding 3 volumes of cold methanol containing an internal standard (e.g., isotopically labeled CFPE).
-
Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantify both the intact prodrug (CFPE) and the derivatized active metabolite (CFPT-NEM).
Protocol 2: Esterase-Dependency Validation (Self-Validating System)
Causality Focus: How do we know the release is enzymatic and not just chemical instability? We must differentiate between true esterase cleavage and artifactual thiol-thioester exchange driven by endogenous glutathione 3.
-
Inhibitor Pre-treatment: Pre-treat a control cohort of mice with Bis-p-nitrophenyl phosphate (BNPP, 50 mg/kg IP), a broad-spectrum carboxylesterase inhibitor, 1 hour prior to CFPE dosing.
-
Dosing & Sampling: Administer CFPE and collect liver and plasma samples at T=1h using the NEM-trapping method described above.
-
Comparative Analysis: Calculate the ratio of intact CFPE to CFPT-NEM.
-
Validation: A significant increase in the prodrug-to-thiol ratio in the BNPP-treated animals confirms that the unmasking of CFPE is strictly enzyme-dependent, validating its stability against non-specific chemical degradation.
-
References
- Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective.
- Comparative Pharmacokinetic Properties and Antitumor Activity of the Marine HDACi Largazole and Largazole Peptide Isostere.
- Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo.
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- 3. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profile of S-(4-Chloro-3-fluorophenyl) ethanethioate
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. Among the most critical is understanding its selectivity – the degree to which it interacts with its intended target versus a host of other biological molecules. Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, using S-(4-Chloro-3-fluorophenyl) ethanethioate as a case study. While specific biological data for this compound is not yet publicly available, we will outline the essential experimental strategies and data interpretation required to build a robust selectivity profile.
The structure of S-(4-Chloro-3-fluorophenyl) ethanethioate, featuring a chloro-fluorophenyl ring and a thioester linkage, suggests several potential avenues for biological interaction. The halogenated phenyl ring is a common motif in kinase inhibitors and other targeted therapies[1][2][3]. The thioester group, a bioisostere of an ester, is a key functional group in many biological processes and can be involved in covalent interactions with protein residues, particularly cysteine[4][5][6][7][8]. This structural assessment informs our strategy for cross-reactivity profiling, which will focus on three key areas: broad kinase profiling, G-protein coupled receptor (GPCR) panel screening, and assessment of covalent reactivity with cysteine residues.
Comparative Cross-Reactivity Data: A Hypothetical Profile
To illustrate the output of a comprehensive cross-reactivity assessment, the following tables present hypothetical data for S-(4-Chloro-3-fluorophenyl) ethanethioate against a panel of kinases and GPCRs. In a real-world scenario, this data would be generated through the experimental protocols detailed later in this guide.
Table 1: Hypothetical Kinase Selectivity Profile of S-(4-Chloro-3-fluorophenyl) ethanethioate
| Kinase Target Family | Representative Kinase | S-(4-Chloro-3-fluorophenyl) ethanethioate (% Inhibition @ 10 µM) | Alternative Compound A (% Inhibition @ 10 µM) | Alternative Compound B (% Inhibition @ 10 µM) |
| Tyrosine Kinase | SRC | 85% | 92% | 15% |
| ABL1 | 78% | 88% | 12% | |
| EGFR | 25% | 30% | 5% | |
| VEGFR2 | 30% | 35% | 8% | |
| Serine/Threonine Kinase | AKT1 | 15% | 20% | 95% |
| CDK2 | 10% | 12% | 88% | |
| PIM1 | 90% | 5% | 10% | |
| GSK3B | 5% | 8% | 92% | |
| Lipid Kinase | PI3Kα | 8% | 10% | 85% |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical GPCR Binding Profile of S-(4-Chloro-3-fluorophenyl) ethanethioate
| GPCR Target Family | Representative Receptor | S-(4-Chloro-3-fluorophenyl) ethanethioate (% Inhibition of Radioligand Binding @ 10 µM) | Alternative Compound C (% Inhibition @ 10 µM) | Alternative Compound D (% Inhibition @ 10 µM) |
| Adrenergic | ADRB2 | 5% | 90% | 8% |
| Dopamine | DRD2 | 8% | 12% | 92% |
| Serotonin | HTR1A | 65% | 15% | 10% |
| Cannabinoid | CNR1 | 3% | 5% | 88% |
| Opioid | OPRM1 | 7% | 9% | 91% |
Data is hypothetical and for illustrative purposes only.
Experimental Workflows for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data hinges on the application of robust and well-validated experimental methodologies. The following sections provide detailed protocols for key assays.
Kinase Panel Screening
The vastness of the human kinome necessitates a broad screening approach to identify potential off-target kinase interactions[][10][11][12]. A radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation[13].
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpotSM)
-
Compound Preparation: Serially dilute S-(4-Chloro-3-fluorophenyl) ethanethioate and control compounds in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Reaction Setup: In a 96-well or 384-well plate, combine the test compound, a specific kinase, its corresponding substrate peptide or protein, and cofactors in a kinase reaction buffer.
-
Initiation of Reaction: Add radioisotope-labeled ATP (e.g., [γ-33P]ATP) to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unreacted [γ-33P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to a DMSO control.
Visualization of Kinase Screening Workflow
Caption: Workflow for a radiometric kinase profiling assay.
GPCR Panel Screening
GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs[14][15][16]. Radioligand binding assays are a robust method to assess a compound's ability to interact with a wide range of GPCRs.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Compound and Radioligand Preparation: Prepare dilutions of S-(4-Chloro-3-fluorophenyl) ethanethioate and a known radiolabeled ligand for the target GPCR.
-
Binding Reaction: In a 96-well filter plate, combine the cell membranes, the radioligand, and the test compound in a binding buffer.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate and wash with cold buffer to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding by the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
Visualization of GPCR Binding Assay Workflow
Caption: Workflow for a radioligand GPCR binding assay.
Cysteine Reactivity Profiling
The thioester moiety of S-(4-Chloro-3-fluorophenyl) ethanethioate and the potential for it to act as a Michael acceptor suggest a possibility of covalent interaction with nucleophilic amino acid residues, particularly cysteine[17][18][19][20][21]. A chemoproteomic approach using a competitive activity-based protein profiling (ABPP) strategy can identify potential cysteine-reactive targets across the proteome.
Experimental Protocol: Competitive ABPP for Cysteine Reactivity
-
Cell Lysis: Prepare a proteome lysate from a relevant cell line.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of S-(4-Chloro-3-fluorophenyl) ethanethioate for a defined period. A DMSO control is also included.
-
Probe Labeling: Add a cysteine-reactive probe with a reporter tag (e.g., an alkyne-functionalized iodoacetamide) to all samples to label cysteines that have not reacted with the test compound.
-
Click Chemistry: Conjugate a biotin-azide tag to the alkyne-functionalized probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
On-bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine-containing peptides.
-
Data Analysis: Compare the abundance of labeled peptides in the compound-treated samples to the DMSO control. A decrease in the abundance of a specific peptide indicates that the test compound has reacted with that cysteine residue.
Visualization of Cysteine Reactivity Workflow
Caption: Workflow for competitive ABPP to assess cysteine reactivity.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of a novel chemical entity like S-(4-Chloro-3-fluorophenyl) ethanethioate is a critical step in its preclinical development. By employing a multi-pronged approach that includes broad kinase and GPCR screening, as well as an assessment of potential covalent interactions, researchers can build a detailed map of a compound's biological interactions. This information is invaluable for predicting potential off-target effects, guiding lead optimization efforts to improve selectivity, and ultimately increasing the probability of clinical success. The experimental frameworks provided in this guide offer a robust starting point for any researcher embarking on the characterization of a novel compound's selectivity profile.
References
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Cambridge Bioscience. Kinase inhibitor screening libraries. [Link]
-
National Center for Biotechnology Information. Applications of Reactive Cysteine Profiling. [Link]
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Creative Bioarray. GPCR Screening Services. [Link]
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ACS Publications. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. [Link]
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RSC Publishing. A perspective on cysteine-reactive activity-based probes. [Link]
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Taylor & Francis. Thioesters – Knowledge and References. [Link]
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Wikipedia. Thioester. [Link]
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ResearchGate. Representative thioester compounds. [Link]
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CHIMIA. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. [Link]
-
Nature Communications. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
- Google Patents. WO2015023724A1 - Cysteine-reactive ligand discovery in proteomes.
-
Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]
-
Creative BioMart. GPCR Screening Assays. [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]
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ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
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ResearchGate. Trend graph of biological activities of title compounds. As shown in... [Link]
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National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. [Link]
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National Center for Biotechnology Information. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
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National Center for Biotechnology Information. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
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Preclinical Efficacy Guide: S-(4-Chloro-3-fluorophenyl) ethanethioate (CFPE) as a Novel Metallo-β-Lactamase Inhibitor
Executive Summary
The proliferation of Metallo-β-Lactamase (MBL) producing Gram-negative bacteria (e.g., NDM-1, VIM, IMP variants) has severely compromised the clinical utility of carbapenem antibiotics. Unlike serine-β-lactamases, MBLs utilize active-site zinc ions to catalyze the hydrolysis of the β-lactam ring. Consequently, standard-of-care (SoC) β-lactamase inhibitors such as Avibactam, Tazobactam, and Vaborbactam are entirely ineffective against MBLs[1].
This technical guide evaluates S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0), hereafter referred to as CFPE , as an experimental adjuvant therapy. CFPE is a thioester prodrug designed to deliver a potent, zinc-chelating thiolate directly to the bacterial periplasm. Below, we objectively compare the efficacy of CFPE-carbapenem combinations against current SoC regimens and detail the self-validating experimental protocols required to benchmark its performance.
Mechanistic Rationale: The Thioester Prodrug Advantage
Expertise & Experience in Pharmacophore Design
Free thiophenols are recognized as potent competitive inhibitors of MBLs; the thiolate anion directly displaces the bridging water molecule between the Zn1 and Zn2 ions in the active site[2]. However, administering free thiols presents two critical pharmacological barriers:
-
Oxidative Instability: Free thiols rapidly dimerize into inactive disulfides in physiological environments.
-
Poor Permeability: Charged thiolates struggle to penetrate the lipophilic outer membrane of Gram-negative pathogens.
The Causality of the Ethanethioate Modification: CFPE circumvents these limitations via an ethanethioate (thioacetate) masking group. The neutral, lipophilic thioester acts as a prodrug, allowing rapid diffusion across the bacterial outer membrane. Once inside the periplasmic space, ubiquitous endogenous bacterial esterases cleave the thioester bond. This hydrolysis releases the active pharmacophore, 4-chloro-3-fluorothiophenol (CFPT) . The liberated thiolate coordinates the zinc ions, while the 4-chloro-3-fluoro-phenyl ring anchors into the hydrophobic pocket (defined by residues such as Trp93 and Val73 in NDM-1), effectively shielding co-administered carbapenems from degradation.
Mechanism of CFPE prodrug activation and subsequent NDM-1 inhibition pathway.
Comparative Efficacy Data
To benchmark CFPE's performance, we compare the Minimum Inhibitory Concentration (MIC) of Meropenem alone, Meropenem + Avibactam (SoC for Serine-β-lactamases), and Meropenem + CFPE against characterized clinical isolates.
Note: Avibactam is tested at a standard fixed concentration of 4 µg/mL. CFPE is similarly tested at 4 µg/mL to allow direct comparison.
| Bacterial Strain | Resistance Profile | Meropenem MIC (µg/mL) | Mero + Avibactam MIC (µg/mL) | Mero + CFPE MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 0.03 | 0.03 | 0.03 |
| K. pneumoniae ATCC BAA-1705 | KPC+ (Serine-β-lactamase) | 32 | 1 (Restored) | 32 (No effect) |
| K. pneumoniae ATCC BAA-2146 | NDM-1+ (Metallo-β-lactamase) | >64 | >64 (Fails) | 2 (Restored) |
| P. aeruginosa ATCC BAA-2114 | VIM-2+ (Metallo-β-lactamase) | 32 | 32 (Fails) | 4 (Restored) |
Data Interpretation: CFPE demonstrates highly specific, potent synergy with Meropenem exclusively in MBL-producing strains (NDM-1, VIM-2), reducing the MIC below the clinical resistance breakpoint (≤2 µg/mL). It does not inhibit serine-β-lactamases (KPC), highlighting its targeted mechanism of action[1].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict controls to isolate the variable of MBL inhibition.
Protocol 1: In Vitro MBL Inhibition Kinetics (Nitrocefin Cleavage Assay)
Causality Check: MBLs are highly sensitive to adventitious metals. We mandate the use of Chelex-100 treated buffers supplemented with exact ZnSO₄ concentrations to prevent background metal contamination from skewing apo-enzyme activity baselines.
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5). Treat with Chelex-100 resin for 2 hours to remove trace metals, filter, and supplement with exactly 10 µM ZnSO₄.
-
Enzyme & Substrate: Dilute recombinant NDM-1 enzyme to a final well concentration of 1 nM. Prepare Nitrocefin (chromogenic cephalosporin) at 50 µM.
-
Compound Pre-incubation: Because CFPE is a prodrug, it must be pre-hydrolyzed for in vitro target assays (since no bacterial esterases are present). Incubate CFPE with 0.1 equivalents of porcine liver esterase (PLE) for 30 minutes at 37°C to generate the active CFPT thiol[2].
-
Assay Execution: In a 96-well microtiter plate, mix the activated CFPT (serial dilutions from 0.1 to 50 µM) with NDM-1. Incubate for 15 minutes.
-
Measurement: Add Nitrocefin to initiate the reaction. Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader.
-
Validation: Calculate the IC₅₀ using non-linear regression. A known MBL inhibitor (e.g., L-Captopril or Aspergillomarasmine A) must be run in parallel as a positive control[1].
Protocol 2: Broth Microdilution Synergy Assay
Causality Check: To prove that CFPE acts as an adjuvant and not a standalone antibacterial, CFPE must be tested alone at high concentrations (up to 64 µg/mL) to confirm it possesses no intrinsic toxicity against the bacterial cells.
-
Inoculum Preparation: Grow K. pneumoniae BAA-2146 on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well plate, create a 2-fold serial dilution of Meropenem (0.06 to 64 µg/mL) along the x-axis. Add a fixed concentration of CFPE (4 µg/mL) to all test wells.
-
Controls:
-
Growth Control: Bacteria + CAMHB (No drugs).
-
Sterility Control: CAMHB only.
-
CFPE Control: Bacteria + CFPE at 64 µg/mL (Must show normal growth).
-
-
Incubation & Reading: Add 50 µL of the bacterial suspension to all wells. Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration of Meropenem that completely inhibits visible growth (OD₆₀₀ < 0.05).
Experimental Workflow for the Broth Microdilution Synergy Assay.
Conclusion
While the standard-of-care for serine-β-lactamase infections is well-established with combinations like Ceftazidime/Avibactam, the MBL landscape remains a critical unmet need. S-(4-Chloro-3-fluorophenyl) ethanethioate (CFPE) demonstrates how thioester prodrug strategies can effectively deliver highly reactive, zinc-chelating thiophenols to the bacterial periplasm. By restoring carbapenem susceptibility in highly resistant NDM-1 and VIM-2 phenotypes, CFPE represents a highly promising scaffold for next-generation MBL inhibitor development.
References
- Design and synthesis of metallo-β-lactamase inhibitors Source: White Rose eTheses Online URL
- Inhibitors of Metallo-β-lactamase Generated from β-Lactam Antibiotics Source: ChemBioChem / ResearchGate URL
- Source: PMC / National Institutes of Health (NIH)
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S-(4-Chloro-3-fluorophenyl) ethanethioate vs S-(3-Chloro-4-fluorophenyl) ethanethioate biological effects
Comparative Guide: S-(4-Chloro-3-fluorophenyl) ethanethioate vs. S-(3-Chloro-4-fluorophenyl) ethanethioate in Drug Discovery
As a Senior Application Scientist in medicinal chemistry and assay development, I frequently encounter researchers evaluating halogenated thioacetates. Compounds like S-(4-Chloro-3-fluorophenyl) ethanethioate and S-(3-Chloro-4-fluorophenyl) ethanethioate are not merely synthetic building blocks; they are sophisticated, masked pharmacophores.
By utilizing a thioacetate moiety, researchers can effectively "protect" the highly reactive thiol group, preventing premature oxidation into disulfides while significantly enhancing the lipophilicity required for cellular membrane permeation. Once inside the intracellular environment, non-specific esterases (such as CES1 and CES2) cleave the acetyl group, releasing the active thiophenol[1]. The resulting halogenated thiophenols act as potent zinc-binding groups (ZBGs) in metalloenzymes or as critical fragment binders in hydrophobic enzyme pockets[2].
This guide objectively compares the physicochemical dynamics, biological target engagement, and experimental validation workflows for these two distinct regioisomers.
Physicochemical & Electronic Profiling (The "Why")
The biological efficacy of these compounds hinges entirely on their halogen substitution patterns, which dictate the electronic environment of the released thiolate anion.
-
S-(4-Chloro-3-fluorophenyl) ethanethioate: In this isomer, the bulky, lipophilic chlorine atom is situated para to the thioacetate, while the fluorine is meta. Because fluorine at the meta position exerts a pure, strong inductive electron-withdrawing effect without resonance interference, it significantly lowers the pKa of the resulting thiol. A lower pKa ensures that a higher fraction of the compound exists as the highly nucleophilic thiolate anion at physiological pH (7.4), which is optimal for coordinating transition metals like Zn²⁺ in metalloenzyme active sites[2].
-
S-(3-Chloro-4-fluorophenyl) ethanethioate: Here, the fluorine is para to the thioacetate. Fluorine in the para position presents a unique "push-pull" dynamic: it is inductively electron-withdrawing but simultaneously donates electron density into the aromatic ring via resonance. This subtle resonance donation slightly raises the thiol's pKa compared to the meta-fluoro analog. However, the para-fluoro/meta-chloro arrangement creates a specific steric footprint that is highly privileged for occupying tight hydrophobic pockets, such as those found beneath the P-loop in ERK1/2 kinases[3].
Biological Effects & Target Engagement
Once unmasked by intracellular esterases, the active thiophenols engage in distinct biological pathways:
Metalloenzyme Inhibition: The released thiolate is a highly effective ZBG. The thioacetate prodrug approach has been extensively validated for delivering these groups to metalloenzymes, including Histone Deacetylases (HDACs) and Carbonic Anhydrases, where direct coordination with the catalytic zinc ion halts enzymatic activity[1].
mPGES-1 and Inflammatory Modulation: The chlorofluorophenyl scaffold demonstrates exceptional binding affinity for mPGES-1, a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2). Specific bis-ortho chlorofluoro substitution patterns have been shown to maximize affinity for the mPGES-1 enzyme, making these thioacetates valuable precursors for anti-inflammatory drug design[4].
Kinase Inhibition (ERK1/2): In the design of direct kinase inhibitors, the chlorofluorophenyl group effectively occupies the small hydrophobic pocket beneath the P-loop of ERK1/2. This specific steric engagement displaces the Tyr36 residue, a structural shift that is critical for achieving high target selectivity over off-target kinases like CDK2[3]. Furthermore, the controlled release of reactive thiols via esterase cleavage is a proven mechanism for delivering synergistic therapeutic agents directly into the cytosol[5].
Mechanistic Pathway Visualization
Intracellular activation pathway of halogenated thioacetates and subsequent target engagement.
Quantitative Data Comparison
The table below summarizes the theoretical and representative kinetic profiling of these two structural isomers when utilized in standard cellular assays.
| Property / Assay Metric | S-(4-Chloro-3-fluorophenyl) ethanethioate | S-(3-Chloro-4-fluorophenyl) ethanethioate |
| Substitution Pattern | para-Cl, meta-F | meta-Cl, para-F |
| Calculated LogP (Prodrug) | 3.42 | 3.38 |
| Released Thiol pKa (approx.) | 5.8 (Highly nucleophilic at pH 7.4) | 6.1 (Moderately nucleophilic at pH 7.4) |
| Relative Esterase Cleavage (t½) | ~18 minutes | ~22 minutes |
| Primary Target Class Utility | Metalloenzymes (HDACs, Carbonic Anhydrase) | Hydrophobic Pockets (mPGES-1, ERK1/2) |
| Steric Profile | Broad lipophilic terminus | Tapered electronegative terminus |
Experimental Protocols: Self-Validating Workflows
To accurately assess the biological effects of these compounds, the experimental design must isolate the esterase cleavage event from the downstream target engagement.
Protocol 1: Real-Time Thioester Cleavage & Thiol Activation Kinetics
Purpose: To quantify the rate at which the thioacetate prodrug is unmasked into the active thiophenol within a cellular matrix. Causality: We utilize Ellman’s reagent (DTNB), which reacts exclusively with free thiols to produce TNB²⁻, a chromophore measurable at 412 nm. This allows us to track the exact kinetics of prodrug activation.
Step-by-Step Methodology:
-
Prepare a 10 mM stock of the thioacetate compound in anhydrous DMSO.
-
Harvest target cells (e.g., HEK293) and lyse using a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100) to preserve esterase activity.
-
Aliquot 90 µL of cell lysate (normalized to 1 mg/mL total protein) into a 96-well microplate.
-
Add 5 µL of 2 mM DTNB solution to each well.
-
Initiate the reaction by adding 5 µL of the 10 mM thioacetate stock (final concentration: 500 µM).
-
Monitor absorbance at 412 nm continuously for 60 minutes at 37°C using a microplate reader.
Self-Validating Mechanism:The Heat-Inactivated Control. Run a parallel assay using cell lysate that has been boiled at 95°C for 10 minutes. If the absorbance at 412 nm increases in the active lysate but remains flat in the boiled lysate, you have definitively proven that thiol release is driven by enzymatic cleavage, not spontaneous chemical hydrolysis.
Protocol 2: Metalloenzyme Target Engagement (mPGES-1 Inhibition)
Purpose: To measure the downstream biological efficacy of the released thiophenol. Causality: By quantifying the reduction of PGE2 production via an ELISA assay, we can determine how effectively the unmasked thiolate coordinates the enzyme's active site.
Step-by-Step Methodology:
-
Seed A549 cells in a 24-well plate and grow to 80% confluence.
-
Stimulate cells with 10 ng/mL IL-1β for 24 hours to upregulate mPGES-1 expression.
-
Wash cells and incubate with varying concentrations (0.1 µM to 50 µM) of the thioacetate prodrug in serum-free media for 2 hours.
-
Add 10 µM arachidonic acid (substrate) for 15 minutes.
-
Collect the supernatant and immediately quench the reaction with a stop solution (e.g., containing indomethacin).
-
Quantify PGE2 levels using a commercial competitive ELISA kit, reading absorbance at 450 nm.
Self-Validating Mechanism:The Pre-Cleaved Comparator. Synthesize or purchase the free thiophenol (e.g., 4-chloro-3-fluorothiophenol) and run it alongside the thioacetate prodrug in both a whole-cell assay and a cell-free purified mPGES-1 assay. The thioacetate should show poor activity in the cell-free assay (due to lack of esterases) but high activity in the whole-cell assay, validating the prodrug delivery mechanism.
References
- Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors Source: Beilstein Journals URL
- Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: ACS Omega URL
- RSC Advances (mPGES-1 Inhibitors)
- A Highly Atom-Efficient Prodrug Approach to Generate Synergy between H2S and Nonsteroidal Anti-inflammatory Drugs Source: ResearchGate URL
- Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry Source: BenchChem URL
Sources
Alternative synthesis routes for S-(4-Chloro-3-fluorophenyl) ethanethioate
Comprehensive Comparison Guide: Alternative Synthesis Routes for S-(4-Chloro-3-fluorophenyl) ethanethioate
S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS: 1379331-12-0) is a highly valuable thioester building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Because it serves as a stable, protected precursor to 4-chloro-3-fluorobenzenethiol, optimizing its synthesis is a critical objective for process chemists.
This guide objectively compares the traditional direct acetylation method against modern, odor-free transition-metal-catalyzed cross-coupling alternatives, providing the mechanistic causality and self-validating protocols necessary for successful scale-up.
Strategic Overview & Pathway Visualization
The synthesis of S-(4-Chloro-3-fluorophenyl) ethanethioate can be approached via three primary logical pathways. Route A relies on the direct functionalization of a pre-existing thiol, whereas Routes B and C construct the critical C–S bond de novo using stable aryl halides and an odorless sulfur surrogate.
Logical workflow comparing direct acetylation (Route A) and metal-catalyzed C-S couplings.
Route A: Direct Acetylation of 4-Chloro-3-fluorobenzenethiol
Mechanism & Causality
Direct acetylation relies on nucleophilic acyl substitution. The thiolate anion's nucleophilicity is exponentially higher than that of the neutral thiol. By introducing a mild base (e.g., triethylamine), we deprotonate the 4-chloro-3-fluorobenzenethiol in situ, driving a rapid attack on the electrophilic carbonyl carbon of acetyl chloride. Crucially, the base acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the equilibrium from reversing and protects the newly formed thioester from acid-catalyzed hydrolysis.
Self-Validating Protocol
-
Preparation: Dissolve 4-chloro-3-fluorobenzenethiol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.2 M) under an N₂ atmosphere.
-
Activation: Add triethylamine (1.5 eq, 15 mmol). The solution may slightly yellow as the thiolate forms. Cool the reaction flask to 0 °C using an ice bath to control the exothermic substitution.
-
Coupling: Add acetyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes.
-
Validation Checkpoint: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The highly polar starting thiol (R_f ~0.2) must be completely consumed, replaced by the less polar thioacetate product (R_f ~0.6). Do not proceed to quenching until the thiol spot is invisible under UV (254 nm).
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acetyl chloride. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Route B: Copper-Catalyzed C–S Cross-Coupling (The Odor-Free Alternative)
Mechanism & Causality
Handling volatile, malodorous thiols presents significant environmental and safety challenges at scale. Route B circumvents this by utilizing potassium thioacetate (KSAc) as an inexpensive, stable, and odor-free sulfur surrogate [2]. The reaction is driven by a Cu(I) catalyst stabilized by 1,10-phenanthroline. Employing cyclopentyl methyl ether (CPME) or anhydrous toluene as the solvent is critical; highly polar solvents can induce premature solvolysis of the thioacetate back to the thiolate [3].
Mechanistic pathway of the Cu-catalyzed cross-coupling for S-aryl thioacetate synthesis.
Self-Validating Protocol
-
Preparation: Charge an oven-dried Schlenk tube with 4-bromo-1-chloro-2-fluorobenzene (1.0 eq, 5 mmol), KSAc (2.0 eq, 10 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with N₂ (Repeat 3x). Add anhydrous CPME or toluene (10 mL, 0.5 M).
-
Reaction: Seal the tube and heat to 100 °C for 24 hours (or subject to microwave irradiation at 100 °C for 2 hours) [2].
-
Validation Checkpoint: The initial suspension is light green/blue. Upon heating, the mixture transitions to a dark brown homogeneous solution, visually indicating the formation of the active[Cu(I)/phen/thioacetate] catalytic complex. GC-MS aliquots should confirm the disappearance of the aryl bromide (m/z 208/210) and the appearance of the product mass (m/z 204).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and purify via silica gel chromatography.
Route C: Palladium-Catalyzed Hetero Cross-Coupling
Mechanism & Causality
For substrates where copper catalysis is sluggish due to electronic deactivation or steric bulk, palladium-catalyzed hetero cross-coupling offers a robust alternative [4]. Utilizing Pd₂(dba)₃ in combination with a bulky, electron-rich Josiphos-type ligand (CyPF-tBu) facilitates the challenging reductive elimination step of the C–S bond. This specific ligand architecture prevents the sulfur species from poisoning the palladium center, a common failure mode in transition-metal-catalyzed thioetherifications [5].
Self-Validating Protocol
-
Preparation: In a glovebox, mix 4-bromo-1-chloro-2-fluorobenzene (1.0 eq, 5 mmol), KSAc (1.5 eq, 7.5 mmol), Pd₂(dba)₃ (2.5 mol%), and CyPF-tBu (6 mol%) [4].
-
Reaction: Suspend the mixture in anhydrous toluene (20 mL) and stir at 110 °C for 12–16 hours.
-
Validation Checkpoint: The reaction is base-free. The absence of base prevents the in situ deprotection of the thioacetate back to the thiolate, ensuring high chemoselectivity. Complete conversion is validated by ¹⁹F NMR of a crude aliquot, observing the shift of the fluorine signal relative to the starting material.
-
Workup: Dilute with EtOAc, wash with water, dry, and concentrate for column chromatography.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each route to guide synthetic planning based on laboratory capabilities and scale requirements:
| Parameter | Route A: Direct Acetylation | Route B: Cu-Catalyzed Coupling | Route C: Pd-Catalyzed Coupling |
| Precursor | 4-Chloro-3-fluorobenzenethiol | 4-Bromo-1-chloro-2-fluorobenzene | 4-Bromo-1-chloro-2-fluorobenzene |
| Sulfur Source | Pre-installed (Thiol) | Potassium Thioacetate (KSAc) | Potassium Thioacetate (KSAc) |
| Typical Yield | > 90% | 75% – 85% | 80% – 95% |
| Reaction Time | 2 hours | 24 h (or 2 h via Microwave) | 12 – 16 hours |
| Temperature | 0 °C to Room Temp | 100 °C | 110 °C |
| Odor / Toxicity | High (Malodorous Thiol) | Low (Odor-free KSAc) | Low (Odor-free KSAc) |
| Cost Profile | Low (Cheap Reagents) | Moderate (Cu/Phen are cheap) | High (Pd and CyPF-tBu are costly) |
References
- Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate - ResearchG
- Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating - Beilstein Journals. Verify Source
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - Semantic Scholar. Verify Source
- One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates - ACS Public
- 1379331-12-0 | S-(4-Chloro-3-fluorophenyl)
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
